Product packaging for 2,2-Dichlorohexane(Cat. No.:CAS No. 42131-89-5)

2,2-Dichlorohexane

Cat. No.: B14673609
CAS No.: 42131-89-5
M. Wt: 155.06 g/mol
InChI Key: SJDNOQZXJRUKDE-UHFFFAOYSA-N
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Description

2,2-Dichlorohexane is a useful research compound. Its molecular formula is C6H12Cl2 and its molecular weight is 155.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2 B14673609 2,2-Dichlorohexane CAS No. 42131-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42131-89-5

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

2,2-dichlorohexane

InChI

InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3

InChI Key

SJDNOQZXJRUKDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

2,2-dichlorohexane IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dichlorohexane, including its chemical identity, physical properties, synthesis, and analytical methods. The information is intended for use by professionals in research and development.

Chemical Identity and Properties

This compound is a chlorinated hydrocarbon. Its IUPAC name is This compound , and its CAS Registry Number is 42131-89-5 .[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 42131-89-5[1][2][3]
Molecular Formula C6H12Cl2[1][2][3]
Molecular Weight 155.06 g/mol [1][2][4]
Boiling Point 175.06°C (estimate)[1]
Melting Point -48.02°C (estimate)[1]
Density 1.0150 g/cm³[1]
Refractive Index 1.4353[1]
LogP (Octanol-Water Partition Coefficient) 3.37040[1]

Synthesis of this compound

A common method for the synthesis of geminal dihalides such as this compound is the reaction of a terminal alkyne with an excess of a hydrogen halide. In this case, 2-hexyne (B165341) can be reacted with excess hydrogen chloride.

Experimental Protocol: Synthesis from 2-Hexyne

This protocol describes the synthesis of this compound via the hydrochlorination of 2-hexyne.

Materials:

  • 2-Hexyne (C₆H₁₀)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Inert solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction flask with a gas inlet and a magnetic stirrer

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction flask, dissolve 2-hexyne in an appropriate volume of an inert solvent like dichloromethane.

  • Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube while stirring continuously.

  • The reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the triple bond. With excess HCl, a second addition occurs on the same carbon, leading to the geminal dichloride.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

  • Once the reaction is complete, stop the flow of HCl gas.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation.

Synthesis Pathway Diagram

Synthesis_of_2_2_dichlorohexane 2-Hexyne 2-Hexyne Intermediate 2-Chloro-2-hexene 2-Hexyne->Intermediate + HCl Product This compound Intermediate->Product + HCl (excess)

Caption: Synthesis of this compound from 2-hexyne.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds like this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or semi-polar column)

  • Helium as the carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph. The injector temperature should be high enough to ensure rapid volatilization of the sample without thermal degradation.

  • Chromatographic Separation: The volatile components of the sample are separated in the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation, starting at a lower temperature and gradually increasing to a higher temperature.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions.

  • Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "fingerprint" for each compound.

  • Identification: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a known standard or a library of mass spectra (e.g., NIST library) for positive identification.

  • Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of this compound of known concentrations.

Analytical Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in Column Sample_Injection->Separation Ionization Ionization Separation->Ionization Elution Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Data Acquisition

Caption: General workflow for GC-MS analysis.

References

2,2-dichlorohexane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2,2-dichlorohexane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated alkane. Its structure consists of a six-carbon hexane (B92381) chain with two chlorine atoms attached to the second carbon atom.

Molecular Formula: C₆H₁₂Cl₂[1][2][3][4][5][6]

IUPAC Name: this compound[1]

CAS Registry Number: 42131-89-5[1][2][3]

Canonical SMILES: CCCCC(C)(Cl)Cl[1][5]

InChI: InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3[1][3]

InChIKey: SJDNOQZXJRUKDE-UHFFFAOYSA-N[1][3]

Below is a diagram illustrating the molecular structure of this compound.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Weight 155.06 g/mol [1]
155.065 g/mol [3][4]
155.067 g/mol [2]
Melting Point -48.02 °C (estimate)[2]
Boiling Point 175.06 °C (estimate)[2]
Density 1.0150 g/cm³[2]
Refractive Index 1.4353[2]
LogP (Octanol-Water Partition Coefficient) 3.37040[2]

Synthesis and Reactivity

Synthesis: While several synthetic routes for this compound have been reported, detailed experimental protocols are not readily available in publicly accessible literature.[2][5][6] The synthesis of geminal dihalides like this compound can often be achieved through the reaction of a ketone (in this case, 2-hexanone) with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Reactivity: The chemical reactivity of this compound is primarily dictated by the two chlorine atoms on the second carbon. These chlorine atoms are leaving groups, making the molecule susceptible to nucleophilic substitution reactions. However, the geminal arrangement of the chlorine atoms can lead to steric hindrance, potentially slowing down the reaction rate compared to its isomers. Elimination reactions are also possible in the presence of a strong base, which would lead to the formation of chloro-substituted hexenes.

Spectroscopic Data

Gas chromatography data for this compound is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][7] This information is useful for the separation and identification of this compound in a mixture. Detailed NMR, IR, and mass spectrometry data would be essential for unambiguous structural confirmation and for studying its chemical transformations.

Applications and Research Interest

Dichloroalkanes, as a class of compounds, are utilized as cross-linking agents in the synthesis of hyper-crosslinked polymers.[8] These polymers have applications in areas such as gas separation and storage. While specific applications for this compound are not extensively documented, its structure makes it a candidate for use as a building block in organic synthesis and as a non-polar solvent. Further research is required to fully explore its potential in drug development and materials science.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not provided in the currently available literature. Researchers interested in working with this compound would need to develop or adapt existing general procedures for the synthesis and handling of halogenated alkanes. Standard laboratory safety precautions for handling chlorinated hydrocarbons should be strictly followed.

The logical workflow for investigating a compound like this compound for potential drug development applications would typically follow the pathway outlined below.

logical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application & Derivatization synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms derivatization Chemical Derivatization purification->derivatization bioassay Biological Assays derivatization->bioassay

General workflow for synthesis and evaluation.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes, requisite precursors, and detailed experimental protocols for the preparation of 2,2-dichlorohexane. The information is intended to support research and development activities where this geminal dichloride may serve as a key intermediate or building block.

Introduction

This compound is a halogenated alkane belonging to the class of geminal dihalides, where two chlorine atoms are attached to the same carbon atom. This structural feature imparts unique chemical reactivity, making it a valuable synthon in organic chemistry. Its applications can range from serving as a precursor for the synthesis of ketones and other functional groups to being a building block in the assembly of more complex molecular architectures relevant to medicinal chemistry and materials science. This document outlines the most viable synthetic pathways for its preparation in a laboratory setting.

Primary Synthesis Route: Geminal Dichlorination of 2-Hexanone (B1666271)

The most direct and widely recognized method for the synthesis of this compound is the reaction of the corresponding ketone, 2-hexanone, with a suitable chlorinating agent. Phosphorus pentachloride (PCl₅) is the most common and effective reagent for this transformation.[1][2]

The overall reaction is as follows:

CH₃(CH₂)₃C(O)CH₃ + PCl₅ → CH₃(CH₂)₃C(Cl)₂CH₃ + POCl₃

This reaction proceeds via the conversion of the carbonyl group into a geminal dichloride. The strong phosphorus-oxygen bond formed in the byproduct, phosphorus oxychloride (POCl₃), drives the reaction to completion.

Precursors and Reagents

The primary precursor for this synthesis is 2-hexanone . Other key reagents include:

  • Phosphorus pentachloride (PCl₅): The chlorinating agent.

  • Inert Solvent: A non-reactive solvent such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), or chloroform (B151607) (CHCl₃) is typically used to facilitate the reaction.

  • Aqueous solution for workup: A mild base solution (e.g., sodium bicarbonate) and water are used to quench the reaction and remove inorganic byproducts.

  • Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is used to dry the organic phase.

Alternative Synthesis Routes

While the reaction of 2-hexanone with PCl₅ is the preferred method, other potential routes to dichloroalkanes exist, though they are generally less suitable for the specific synthesis of this compound due to a lack of selectivity.

Free-Radical Chlorination of Hexane (B92381)

The direct chlorination of hexane using chlorine gas (Cl₂) under UV light or at high temperatures can lead to the formation of dichlorinated hexanes. However, this method is notoriously unselective and will produce a complex mixture of constitutional isomers, including 1,1-, 1,2-, 1,3-, 2,2-, 2,3-, and 3,3-dichlorohexane, among others. The separation of these isomers is challenging, making this a poor choice for the targeted synthesis of this compound.

Other Chlorinating Agents

Other chlorinating agents can also be employed for the conversion of ketones to geminal dichlorides, although they are less commonly cited for simple aliphatic ketones like 2-hexanone. These include:

  • Thionyl chloride (SOCl₂): In some cases, thionyl chloride can be used, often in the presence of a catalyst.[3][4]

  • Oxalyl chloride ((COCl)₂): This reagent is also known for converting carbonyls, though it is more commonly used for the synthesis of acid chlorides from carboxylic acids.[5][6]

These alternative reagents may offer milder reaction conditions but are generally less reactive towards ketones than phosphorus pentachloride.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound from 2-hexanone using phosphorus pentachloride. This protocol is based on general procedures for the gem-dichlorination of ketones.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus pentachloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Synthesis of this compound from 2-Hexanone and PCl₅

Materials:

  • 2-Hexanone (1.0 eq)

  • Phosphorus pentachloride (1.1 eq)

  • Carbon tetrachloride (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add phosphorus pentachloride (1.1 eq).

  • Addition of Solvent and Reactant: Add anhydrous carbon tetrachloride to the flask. Cool the resulting suspension in an ice bath. Slowly add 2-hexanone (1.0 eq) to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This will hydrolyze the remaining PCl₅ and the POCl₃ byproduct.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product in CCl₄) will be the lower layer. Carefully separate the layers.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Deionized water.

    • Brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Precursor 2-HexanoneGeneral Knowledge
Reagent Phosphorus pentachloride (PCl₅)[1][2]
Molar Ratio (Ketone:PCl₅) 1 : 1.05 - 1.2[7] (General)
Solvent Carbon Tetrachloride (CCl₄)[1] (Analogous)
Reaction Temperature 0 - 80 °C[7] (General)
Reaction Time 16 hours (at room temp.)[1] (Analogous)
Product This compoundGeneral Knowledge
Byproduct Phosphorus oxychloride (POCl₃)[1][2]

Visualizations

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Synthesis_Pathway Precursor 2-Hexanone Product This compound Precursor->Product Reaction Reagent Phosphorus Pentachloride (PCl₅) Reagent->Product Chlorinating Agent Byproduct Phosphorus Oxychloride (POCl₃) Product->Byproduct Forms alongside

Caption: Synthesis of this compound from 2-hexanone.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction Setup Reaction Setup Addition of Reactants Addition of Reactants Reaction Setup->Addition of Reactants Reaction Monitoring Reaction Monitoring Addition of Reactants->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation) Purification (Distillation) Solvent Removal->Purification (Distillation) Final Product Final Product Purification (Distillation)->Final Product

References

Spectroscopic Characterization of 2,2-Dichlorohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichlorohexane, a halogenated alkane of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A~ 0.9Triplet (t)3H-CH₃ (C6)
B~ 1.3Sextet2H-CH₂- (C5)
C~ 1.6Quintet2H-CH₂- (C4)
D~ 2.0Triplet (t)2H-CH₂- (C3)
E~ 1.8Singlet (s)3H-CH₃ (C1)

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to display six signals, one for each unique carbon atom in the this compound molecule.

Signal Chemical Shift (δ, ppm) Assignment
1~ 14-CH₃ (C6)
2~ 22-CH₂- (C5)
3~ 26-CH₂- (C4)
4~ 43-CH₂- (C3)
5~ 35-CH₃ (C1)
6~ 90>C(Cl)₂ (C2)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its constituent bonds.

Frequency Range (cm⁻¹) Vibration Type Functional Group
2975 - 2850C-H stretchAlkane (CH₃, CH₂)
1470 - 1430C-H bendAlkane (CH₂)
1380 - 1370C-H bendAlkane (CH₃)
800 - 600C-Cl stretchAlkyl Halide

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of signals unique to the molecule's structure.[1] The carbon-halogen bond stretching vibrations are particularly significant and appear in this region.[2] For C-Cl bonds, these absorptions typically occur between 785 and 540 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.[4]

m/z Ion Comments
154, 156, 158[C₆H₁₂Cl₂]⁺Molecular ion peak cluster (M, M+2, M+4). The relative intensities of these peaks will be approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4]
119, 121[C₆H₁₂Cl]⁺Loss of a chlorine radical.
91, 93[C₃H₆Cl]⁺Fragmentation of the carbon chain.
71[C₅H₁₁]⁺Loss of both chlorine atoms and a proton.
57[C₄H₉]⁺Butyl cation, a common fragment in alkanes.
43[C₃H₇]⁺Propyl cation, often the base peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[5]

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5][6]

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A wider spectral width (e.g., 0 to 220 ppm) is necessary.[6]

    • A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

  • Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.[2]

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy:

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample directly onto the crystal.[2]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Parameters:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.[2]

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for a volatile compound like this compound.[7]

    • Inject a dilute solution of the sample into the GC.

    • The compound is separated from the solvent and any impurities on the GC column.

    • The eluted compound enters the mass spectrometer.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[8]

Mass Analysis and Detection:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

  • Detection: An electron multiplier or similar detector records the abundance of each ion.[8]

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Connectivity (H-H, C-H) IR IR Sample->IR Functional Groups (C-H, C-Cl) MS MS Sample->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation M [C₆H₁₂Cl₂]⁺˙ m/z = 154, 156, 158 F1 [C₆H₁₂Cl]⁺ m/z = 119, 121 M->F1 - Cl˙ F2 [C₅H₁₁]⁺ m/z = 71 M->F2 - 2Cl˙, - H˙ F3 [C₄H₉]⁺ m/z = 57 F2->F3 - CH₂ F4 [C₃H₇]⁺ m/z = 43 F3->F4 - CH₂

Caption: Predicted MS Fragmentation of this compound.

References

Health and Safety Profile of 2,2-Dichlorohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological and safety data is available for 2,2-dichlorohexane. This guide consolidates available information and extrapolates from data on structurally similar compounds, such as other dichlorohexane isomers and chlorinated alkanes. All recommendations should be supplemented with a substance-specific Safety Data Sheet (SDS) and a comprehensive risk assessment before handling.

This technical guide provides an in-depth overview of the health and safety information for this compound, designed for researchers, scientists, and professionals in drug development. The information is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a chemical's physical properties. While experimental data for this compound is sparse, the following table summarizes its known and estimated properties.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂--INVALID-LINK--
Molecular Weight 155.07 g/mol --INVALID-LINK--
CAS Number 42131-89-5--INVALID-LINK--
Appearance Colorless liquid (presumed)General knowledge of similar alkanes
Boiling Point 175.06°C (estimate)LookChem
Melting Point -48.02°C (estimate)LookChem
Density 1.015 g/cm³ (estimate)LookChem
Flash Point Combustible liquid (classification for 1,6-dichlorohexane)Fisher Scientific
Solubility Likely soluble in waterFisher Scientific

Toxicological Information

Toxicity EndpointSpeciesRouteValueClassificationSource
Acute Oral Toxicity RatOralLD50 > 2000 mg/kgNot classified as acutely toxic by oral route (based on surrogate)Thermo Fisher Scientific
Skin Corrosion/Irritation Not specifiedDermalCategory 2 (Causes skin irritation)IrritantThermo Fisher Scientific
Serious Eye Damage/Irritation Not specifiedOcularCategory 2 (Causes serious eye irritation)IrritantThermo Fisher Scientific
Respiratory or Skin Sensitization Not specifiedInhalation/DermalNo data available--
Germ Cell Mutagenicity Not specified-Not mutagenic in AMES Test (for 1,6-dichlorohexane)-Thermo Fisher Scientific
Carcinogenicity Not specified-No data available--
Reproductive Toxicity Not specified-No data available--
Specific Target Organ Toxicity (Single Exposure) Not specified-May cause respiratory irritation-Thermo Fisher Scientific
Specific Target Organ Toxicity (Repeated Exposure) Not specified-No data available--
Aspiration Hazard Not specified-No data available--

Hazard Identification and Classification

Based on the available data for similar compounds, this compound is anticipated to be classified as a hazardous substance.

GHS Hazard Statements (Presumed):

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Signal Word: Warning[1]

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to determine the toxicological and safety properties of chemical substances. The following are examples of relevant experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The method uses defined dose levels and the results are interpreted in terms of the number of animals that die at each dose level.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A small group of animals (typically 3) is dosed with the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the next lower dose is administered to a new group of animals.

      • If no mortality is observed, the next higher dose is administered to a new group of animals.

    • This process is continued until the dose that causes mortality in 50% of the animals is identified or the highest dose level is reached without mortality.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Skin Irritation/Corrosion (OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • Following a defined exposure period, the substance is removed by washing.

    • The viability of the tissue is then assessed using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The reduction in cell viability caused by the test substance is compared to a negative control. A substance is identified as an irritant if the tissue viability falls below a certain threshold (e.g., ≤ 50%).[2]

Handling and Storage

Safe handling and storage practices are essential to minimize exposure and risk.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Use non-sparking tools and avoid sources of ignition.[3]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep away from heat, sparks, and open flames.[1]

    • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE)

A hierarchical approach should be taken when selecting PPE to ensure adequate protection.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_controls Engineering and Administrative Controls Body Body Protection Chemical-resistant lab coat or coveralls Hands Hand Protection Chemical-resistant gloves (e.g., Viton, Nitrile - check manufacturer's compatibility chart) Eyes Eye and Face Protection Chemical safety goggles and face shield Respiratory Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required. Engineering Engineering Controls Chemical Fume Hood Administrative Administrative Controls Standard Operating Procedures (SOPs), Training Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Alert others Spill->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill LargeSpill Large Spill (Requires emergency response team) Assess->LargeSpill  or   Contain Contain the Spill Use absorbent materials SmallSpill->Contain Yes ActivateAlarm Activate Emergency Alarm Call Emergency Services LargeSpill->ActivateAlarm Yes Cleanup Clean Up Spill Follow established procedures Contain->Cleanup Dispose Dispose of Waste As hazardous waste Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

References

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2,2-dichlorohexane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous compounds to predict its behavior. The primary reactions of this geminal dihalide are hydrolysis and elimination, which are discussed in detail. This document is intended to serve as a valuable resource for professionals in research and development who may handle or synthesize this and similar chlorinated alkanes.

Chemical and Physical Properties

This compound is a halogenated derivative of hexane.[1][2][3] Its physical properties are summarized in the table below. It is important to note that some of these values are estimated based on computational models due to a lack of experimentally determined data.[1]

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂[3]
Molecular Weight 155.06 g/mol [1]
CAS Number 42131-89-5[3]
Melting Point -48.02 °C (estimated)[1]
Boiling Point 175.06 °C (estimated)[1]
Density 1.015 g/cm³ (estimated)[1]
Refractive Index 1.4353 (estimated)[1]

Stability Profile

Thermal Stability
Chemical Stability

This compound is expected to be stable under standard temperature and pressure. However, it is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.

Reactivity Profile

The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the same carbon atom, making it a geminal dihalide. The main reactions are hydrolysis and elimination.

Hydrolysis

Geminal dihalides, such as this compound, undergo hydrolysis to form carbonyl compounds.[6][7][8] In the case of this compound, which is a secondary dihalide, the product of hydrolysis is a ketone.[6] The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by hydroxyl groups to form an unstable gem-diol, which then rapidly loses a molecule of water to form the corresponding ketone, 2-hexanone.[8] The hydrolysis can be carried out in the presence of water or, more commonly, with an aqueous base such as potassium hydroxide (B78521) (KOH).[9]

hydrolysis dichlorohexane This compound gemdiol Gem-diol (unstable) dichlorohexane->gemdiol Hydrolysis hexanone 2-Hexanone gemdiol->hexanone Dehydration h2o_koh + 2 H₂O / KOH hcl - 2 HCl h2o_loss - H₂O elimination dichlorohexane This compound chlorohexene 2-Chloro-1-hexene / 2-Chloro-2-hexene dichlorohexane->chlorohexene E2 Elimination hexyne 1-Hexyne / 2-Hexyne chlorohexene->hexyne E2 Elimination base1 + Strong Base base2 + Strong Base hcl1 - HCl hcl2 - HCl hydrolysis_workflow start Start reactants Mix this compound and aqueous KOH start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to room temperature reflux->cool extract Extract with diethyl ether cool->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry evaporate Remove solvent wash_dry->evaporate distill Purify by distillation evaporate->distill characterize Characterize product distill->characterize end End characterize->end elimination_workflow start Start setup Set up reaction apparatus start->setup reactants Add NaNH₂ and solvent setup->reactants heat Heat to reaction temperature reactants->heat add_substrate Add this compound dropwise heat->add_substrate collect_product Collect hexyne distillate add_substrate->collect_product purify Purify by redistillation collect_product->purify characterize Characterize product purify->characterize end End characterize->end

References

Unveiling the Potential of 2,2-Dichlorohexane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,2-Dichlorohexane, a geminal dihalide, presents a unique chemical scaffold with underexplored potential in industrial and research settings. While specific applications remain niche, its inherent reactivity as a chlorinated alkane opens avenues for its use as a chemical intermediate, a solvent in specialized reactions, and a building block for novel molecular architectures. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to this compound, aimed at stimulating further investigation and application in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its application. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₂Cl₂[1][2]
Molecular Weight 155.07 g/mol [1][2]
CAS Number 42131-89-5[1][2]
Boiling Point 175.06 °C (estimate)[2]
Melting Point -48.02 °C (estimate)[2]
Density 1.015 g/cm³[2]
Refractive Index 1.4353[2]
LogP 3.37040[2]

Potential Industrial and Research Applications

While large-scale industrial use of this compound is not widely documented, its chemical nature suggests several potential applications, primarily stemming from the reactivity of the gem-dichloro functional group.

Chemical Intermediate in Organic Synthesis

The primary potential of this compound lies in its role as a chemical intermediate. The two chlorine atoms on the same carbon create a reactive site that can participate in a variety of transformations.

  • Friedel-Crafts Alkylation: Geminal dihalides can serve as precursors to carbocations in the presence of a Lewis acid, making them potential alkylating agents in Friedel-Crafts reactions.[3][4][5] This could be employed to introduce a substituted hexyl group onto an aromatic ring, a common motif in pharmaceuticals and specialty chemicals.

  • Synthesis of Heterocycles: The reactivity of the dichloro group can be harnessed to construct heterocyclic rings.[6] For instance, reaction with binucleophiles could lead to the formation of various five- or six-membered heterocyclic systems.

Niche Solvent Applications

A European patent (EP4151632A1) discloses the use of "dichlorohexane" as a solvent in the synthesis of 1,4,5,6-tetrahydropyrimidine-2-amine derivatives, which are described as having integrin αv inhibitory activity.[7] Although the specific isomer is not mentioned, this suggests that dichlorinated hexanes, in general, can be suitable solvents for certain synthetic transformations, particularly when specific solubility and polarity characteristics are required.

Experimental Protocols

Synthesis of this compound from 2-Hexanone (B1666271)

This protocol is based on the general reactivity of ketones with chlorinating agents like phosphorus pentachloride or thionyl chloride.

Reaction:

Materials:

  • 2-Hexanone

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform)

  • Stirring apparatus

  • Reflux condenser

  • Distillation setup

Procedure using Phosphorus Pentachloride:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone in an equal volume of anhydrous carbon tetrachloride.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of phosphorus pentachloride in small portions to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and POCl₃.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Procedure using Thionyl Chloride:

A German patent describes a general procedure for the synthesis of geminal dichlorides from non-enolisable aldehydes and ketones using thionyl chloride in the presence of a catalyst like N,N-dimethylformamide.

  • To a solution of the ketone (e.g., benzophenone) in an excess of thionyl chloride, add a catalytic amount of dimethylformamide.

  • Heat the mixture to reflux for several hours.

  • After completion of the reaction, the excess thionyl chloride is removed by distillation.

  • The crude product is then purified by vacuum distillation.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the potential synthetic utility and the logical flow of synthesis, Graphviz diagrams are provided below.

Synthesis_of_2_2_Dichlorohexane ketone 2-Hexanone product This compound ketone->product Chlorination reagent PCl₅ or SOCl₂/DMF reagent->product

Caption: Synthesis of this compound from 2-Hexanone.

Potential_Applications start This compound intermediate Chemical Intermediate start->intermediate solvent Niche Solvent start->solvent app1 Friedel-Crafts Alkylation intermediate->app1 app2 Heterocycle Synthesis intermediate->app2 app3 Synthesis of Bioactive Molecules solvent->app3

Caption: Potential Application Pathways for this compound.

Safety and Toxicological Information

As with all chlorinated hydrocarbons, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, related compounds are known to be harmful. Good laboratory practices, including working in a well-ventilated fume hood and using personal protective equipment, are essential.

Conclusion

This compound remains a compound with significant untapped potential. Its utility as a chemical intermediate for creating more complex molecules, particularly in the context of Friedel-Crafts reactions and heterocycle synthesis, warrants further exploration by the research community. The information presented in this guide serves as a foundational resource to inspire and facilitate future investigations into the applications of this versatile geminal dihalide in both industrial and academic research, including the development of novel therapeutic agents. The lack of extensive research on this specific isomer also highlights an opportunity for novel discoveries in the field of organic synthesis and medicinal chemistry.

References

An In-Depth Technical Guide on the Environmental Impact and Ecotoxicity of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. 2,2-Dichlorohexane is a chemical compound for which publicly available experimental data on its environmental impact and ecotoxicity is limited. Much of the information presented herein is based on data for structurally similar compounds and predictive models.

Introduction

This compound is a chlorinated aliphatic hydrocarbon. While specific large-scale industrial applications are not widely documented, its chemical structure suggests potential use as a solvent or an intermediate in chemical synthesis. The presence of chlorine atoms on the hexane (B92381) backbone significantly influences its physicochemical properties, environmental fate, and toxicity. This guide provides a comprehensive overview of the available data and predictive assessments concerning the environmental impact and ecotoxicity of this compound, intended to inform researchers, scientists, and professionals in drug development about its potential environmental risks.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. For this compound, a combination of experimental and estimated data for it and its isomers is presented below. These properties are crucial for predicting its distribution in various environmental compartments such as air, water, soil, and biota.

Table 1: Physicochemical Properties of Dichlorohexane Isomers

PropertyThis compound (Estimated)1,1-Dichlorohexane (Estimated)1,6-Dichlorohexane (Experimental/Estimated)Reference
Molecular Formula C₆H₁₂Cl₂C₆H₁₂Cl₂C₆H₁₂Cl₂General Chemical Knowledge
Molecular Weight ( g/mol ) 155.07155.07155.07General Chemical Knowledge
Boiling Point (°C) ~150-160175.06196-200[1]
Melting Point (°C) No Data-48.02-27[1]
Density (g/cm³ at 20°C) ~1.01.0241.066[1]
Water Solubility (mg/L at 25°C) Low (estimated <100)InsolubleLow (estimated <100)[1]
Log K_ow_ (Octanol-Water Partition Coefficient) ~3.53.373.16[1]
Vapor Pressure (mmHg at 25°C) ~3.9No Data0.2General Chemical Knowledge
Henry's Law Constant (atm·m³/mol) High (estimated)No Data1.1 x 10⁻³General Chemical Knowledge

Note: Many of the values for this compound and its isomers are estimated using computational models due to a lack of experimental data.

Environmental Fate and Transport

The environmental fate of this compound is dictated by its physicochemical properties, which suggest a potential for volatilization, sorption to organic matter, and persistence in certain environmental compartments.

Abiotic Degradation
  • Hydrolysis: Chlorinated alkanes can undergo hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. The rate of hydrolysis is dependent on factors like temperature and pH. For gem-dichloroalkanes like this compound, hydrolysis can be a relevant degradation pathway, potentially leading to the formation of ketones and hydrochloric acid. However, under typical environmental conditions (pH 5-9), the hydrolysis of many chlorinated alkanes is a slow process.

  • Photolysis: Direct photolysis in the atmosphere is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb ultraviolet (UV) radiation in the environmentally relevant spectrum (>290 nm). However, it can be subject to indirect photo-oxidation by hydroxyl radicals in the atmosphere.

Biotic Degradation

The biodegradation of chlorinated alkanes is a complex process influenced by the degree and position of chlorination.

  • Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated alkanes can be initiated by monooxygenase or dioxygenase enzymes. Studies on other chlorinated alkanes suggest that terminal and α,ω-dichloroalkanes are generally more susceptible to aerobic degradation than internally chlorinated or gem-dihalogenated alkanes. The presence of two chlorine atoms on the same carbon in this compound may hinder enzymatic attack, potentially making it more recalcitrant to aerobic biodegradation compared to its isomers with terminal chlorine atoms.

  • Anaerobic Biodegradation: Under anaerobic conditions, chlorinated alkanes can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is often mediated by specific anaerobic bacteria. Highly chlorinated alkanes are generally more susceptible to reductive dechlorination. While less chlorinated alkanes can also be reductively dechlorinated, the rates are often slower.

The probable metabolic pathway for the biodegradation of a generic dichloroalkane is illustrated below. The specific pathway for this compound may vary.

Biodegradation_Pathway This compound This compound Chloro-intermediate_1 Chloro-intermediate_1 This compound->Chloro-intermediate_1 Dehalogenase Chloro-intermediate_2 Chloro-intermediate_2 Chloro-intermediate_1->Chloro-intermediate_2 Oxidation Central Metabolism Central Metabolism Chloro-intermediate_2->Central Metabolism Further Degradation

A generalized aerobic biodegradation pathway for a dichloroalkane.
Environmental Distribution

Based on its estimated physicochemical properties, the following distribution pattern in the environment can be anticipated for this compound:

  • Air: Due to its relatively high vapor pressure and Henry's Law constant, this compound is expected to volatilize from water and soil surfaces into the atmosphere. In the air, it will be subject to transport and degradation by hydroxyl radicals.

  • Water: If released into water, a significant portion is expected to volatilize. The remaining amount will likely partition to sediment and suspended organic matter due to its moderate Log K_ow_. Its low water solubility will limit the concentration in the aqueous phase.

  • Soil: In soil, this compound is expected to have moderate mobility. Its sorption to soil organic carbon will be a key process governing its transport. Volatilization from the soil surface is also a likely fate. Leaching into groundwater is possible, particularly in soils with low organic matter content.

  • Biota: The estimated Log K_ow_ of ~3.5 suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a Log K_ow_ in this range can accumulate in the fatty tissues of organisms.

The following diagram illustrates the potential environmental fate and transport of this compound.

Environmental_Fate cluster_air Air cluster_water Water cluster_soil Soil Atmospheric Transport Atmospheric Transport Photodegradation (OH radicals) Photodegradation (OH radicals) Atmospheric Transport->Photodegradation (OH radicals) Volatilization_water Volatilization Volatilization_water->Atmospheric Transport Sorption to Sediment Sorption to Sediment Biodegradation_water Biodegradation Sorption to Sediment->Biodegradation_water Bioaccumulation Bioaccumulation Sorption to Sediment->Bioaccumulation Metabolites Metabolites Biodegradation_water->Metabolites Volatilization_soil Volatilization Volatilization_soil->Atmospheric Transport Sorption to Organic Matter Sorption to Organic Matter Biodegradation_soil Biodegradation Sorption to Organic Matter->Biodegradation_soil Leaching to Groundwater Leaching to Groundwater Sorption to Organic Matter->Leaching to Groundwater Biodegradation_soil->Metabolites Release to Environment Release to Environment Release to Environment->Atmospheric Transport Release to Environment->Volatilization_water Release to Environment->Sorption to Sediment Release to Environment->Volatilization_soil Release to Environment->Sorption to Organic Matter

Environmental fate and transport pathways of this compound.

Ecotoxicity

Table 2: Predicted Acute Ecotoxicity of this compound (using QSAR models)

Test OrganismEndpointPredicted Value (mg/L)Confidence
Fish (e.g., Pimephales promelas) 96-hour LC₅₀1 - 10Medium
Invertebrate (e.g., Daphnia magna) 48-hour EC₅₀1 - 10Medium
Algae (e.g., Pseudokirchneriella subcapitata) 72-hour EC₅₀10 - 100Low

Note: These are predicted values and should be interpreted with caution. Experimental testing is required for definitive hazard assessment.

Experimental Protocols

This section outlines standardized experimental protocols that can be employed to determine the physicochemical properties, environmental fate, and ecotoxicity of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties
  • Water Solubility (OECD 105): This guideline describes two methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. For this compound, the flask method would likely be appropriate. A supersaturated solution is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved fraction.

  • Octanol-Water Partition Coefficient (OECD 107): The shake-flask method is commonly used. Equal volumes of n-octanol and water are equilibrated, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is reached, and the concentration of the substance in both phases is measured to calculate the K_ow_.

Biodegradability
  • Ready Biodegradability (OECD 301): This series of tests (e.g., 301D - Closed Bottle Test, 301F - Manometric Respirometry Test) assesses the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. The test substance is incubated with a microbial inoculum in a mineral medium, and the extent of biodegradation is determined by measuring oxygen consumption or carbon dioxide production over 28 days.

Ecotoxicity Testing
  • Acute Fish Toxicity (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance to fish over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at specified intervals.

  • Acute Daphnia Immobilisation (OECD 202): This test determines the median effective concentration (EC₅₀) that causes immobilization of Daphnia magna over a 48-hour exposure period. Young daphnids are exposed to various concentrations of the test substance, and the number of immobilized individuals is observed.

  • Algal Growth Inhibition (OECD 201): This test determines the effect of a substance on the growth of a freshwater algal species. The EC₅₀ for growth inhibition is calculated after 72 hours of exposure.

The following diagram illustrates a typical workflow for an acute aquatic toxicity test.

Ecotoxicity_Workflow cluster_prep Test Preparation Range-finding Test Range-finding Test Definitive Test Definitive Test Range-finding Test->Definitive Test Data Collection Data Collection Definitive Test->Data Collection Statistical Analysis (LC50/EC50) Statistical Analysis (LC50/EC50) Data Collection->Statistical Analysis (LC50/EC50) Hazard Classification Hazard Classification Statistical Analysis (LC50/EC50)->Hazard Classification Prepare Test Solutions Prepare Test Solutions Prepare Test Solutions->Range-finding Test Prepare Test Solutions->Definitive Test Acclimate Test Organisms Acclimate Test Organisms Acclimate Test Organisms->Range-finding Test Acclimate Test Organisms->Definitive Test

References

Methodological & Application

Application Note and Protocol: Synthesis of Hex-2-yne from 2,2-Dichlorohexane via Double Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of internal alkynes from readily available starting materials is a key transformation in modern chemistry. This application note provides a detailed protocol for the synthesis of hex-2-yne from 2,2-dichlorohexane through a double dehydrohalogenation reaction.[1][2] The reaction utilizes the strong base sodium amide (NaNH₂) to effect two consecutive E2 elimination reactions, providing an efficient route to the desired alkyne.[3][4][5] This method is particularly useful for converting geminal dihalides, which can be prepared from ketones, into valuable alkyne products.[6]

Reaction Principle

The synthesis proceeds via a double E2 elimination mechanism.[2][3] Sodium amide, a very strong base, abstracts a proton from the carbon adjacent to the dihalo-substituted carbon.[7] This is followed by the elimination of a chloride ion to form a vinyl chloride intermediate. A second equivalent of sodium amide then abstracts a proton from the vinyl chloride, leading to the formation of the alkyne triple bond with the elimination of the second chloride ion.[4] An excess of sodium amide is often used to ensure the reaction goes to completion.[4][8] A final water workup is necessary to quench any remaining sodium amide and protonate any potential alkynide salt.[4]

Experimental Protocol

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849) (or an inert high-boiling solvent like mineral oil or xylenes)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ice-water bath

  • Dry ice-acetone bath

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon. The condenser should be fitted with a drying tube or a gas outlet bubbler.

  • Reaction Medium: If using liquid ammonia, cool the flask to -78 °C using a dry ice-acetone bath and condense the required volume of anhydrous ammonia into the flask. If using an alternative solvent, add the anhydrous solvent to the flask at room temperature.

  • Addition of Sodium Amide: Carefully add sodium amide (in slight excess, typically 2.2 to 3.0 equivalents) to the stirred solvent.

  • Addition of Dihalide: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in the dropping funnel. Add the solution dropwise to the stirred suspension of sodium amide over a period of 30-60 minutes. Maintain the reaction temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if a suitable standard is available.

  • Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or by the addition of ice. If liquid ammonia was used as the solvent, it should be allowed to evaporate before quenching.

  • Workup: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) to extract the product. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude hex-2-yne by fractional distillation to obtain the final product.

Data Presentation

ParameterValue
Starting Material This compound
Reagent Sodium amide (NaNH₂)
Stoichiometry 1.0 eq. This compound : 2.2-3.0 eq. NaNH₂
Solvent Liquid Ammonia or high-boiling inert solvent
Reaction Temperature -78 °C (for liquid NH₃) or elevated temperatures for other solvents
Reaction Time 2-4 hours
Product Hex-2-yne
Expected Yield Moderate to high (typically 60-80%, literature dependent)
Purification Method Fractional Distillation

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup 1. Assemble dry three-necked flask under N2 Solvent_Addition 2. Add anhydrous solvent Base_Addition 3. Add NaNH2 Substrate_Addition 4. Add this compound solution dropwise Stirring 5. Stir for 2-4 hours Quenching 6. Quench with aq. NH4Cl Stirring->Quenching Extraction 7. Extract with ether and wash Drying 8. Dry with MgSO4 and concentrate Purification 9. Purify by fractional distillation Final_Product Final_Product Purification->Final_Product Hex-2-yne

Caption: Experimental workflow for the synthesis of hex-2-yne.

reaction_mechanism start This compound intermediate 2-Chlorohex-1-ene start->intermediate + NaNH2 - NaCl - NH3 product Hex-2-yne intermediate->product + NaNH2 - NaCl - NH3

Caption: Simplified reaction pathway for the double dehydrohalogenation.

References

Using 2,2-dichlorohexane in dichlorocyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Dichlorocyclopropanation Reactions

Topic: A Comprehensive Guide to Dichlorocyclopropanation of Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Dichlorocyclopropanes

Dichlorocyclopropanes are valuable and versatile intermediates in organic synthesis. The presence of the strained three-membered ring and the geminal dichloride functionality allows for a variety of subsequent transformations, making them important building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The most common and efficient route to synthesize dichlorocyclopropanes is through the [1+2] cycloaddition of dichlorocarbene (B158193) (:CCl₂) to an alkene. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product.[1][2]

Regarding the Use of 2,2-Dichlorohexane as a Precursor

The standard and most widely employed method for generating dichlorocarbene in situ is the alpha-elimination (α-elimination) reaction from chloroform (B151607) (CHCl₃) using a strong base.[1][2] This process involves the deprotonation of chloroform by a base to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to yield dichlorocarbene (:CCl₂).

A crucial requirement for this α-elimination mechanism is the presence of a proton on the carbon atom bearing the leaving groups (the chlorine atoms). In the case of this compound, the carbon atom at the 2-position, which is bonded to the two chlorine atoms, does not have any attached hydrogen atoms. Consequently, the initial and essential deprotonation step cannot occur. Therefore, This compound is not a suitable precursor for generating dichlorocarbene via the conventional base-induced α-elimination method.

Recent advancements in catalysis have shown that gem-dichloroalkanes can serve as precursors for cyclopropanation reactions through novel transition-metal-catalyzed pathways. However, these are specialized methods and do not represent the standard, widely accessible protocol for dichlorocyclopropanation.

The following sections will detail the well-established and reliable protocols for dichlorocyclopropanation using the standard chloroform precursor.

Standard Protocol: Dichlorocarbene Generation from Chloroform

Dichlorocarbene is a highly reactive intermediate and is almost always generated in situ. The most common methods are:

  • Reaction of Chloroform with a Strong Base: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydroxide (B78521) (NaOH) are used to effect the α-elimination of HCl from chloroform.[3]

  • Phase-Transfer Catalysis (PTC): This is a highly efficient method for reactions involving immiscible phases. In this case, an aqueous solution of sodium hydroxide is used with a chloroform solution of the alkene. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium (B224687) bromide (TBAB), transports hydroxide ions into the organic phase to react with chloroform, generating dichlorocarbene at the interface or in the organic layer.[4][5][6] This method often leads to higher yields and is amenable to a wider range of substrates.

Diagram of Reaction Mechanism

G cluster_step1 Step 1: Deprotonation of Chloroform cluster_step2 Step 2: α-Elimination to form Dichlorocarbene cluster_step3 Step 3: [1+2] Cycloaddition to Alkene chloroform CHCl₃ carbanion [:CCl₃]⁻ chloroform->carbanion Deprotonation base Base (e.g., OH⁻) base->carbanion water H₂O carbanion2 [:CCl₃]⁻ carbene [:CCl₂] carbanion2->carbene Loss of Cl⁻ carbene2 [:CCl₂] chloride Cl⁻ alkene R₂C=CR₂ product Dichlorocyclopropane alkene->product carbene2->product

Caption: Mechanism of dichlorocyclopropanation.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Styrene (B11656) using Phase-Transfer Catalysis

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using sodium hydroxide as the base and benzyltriethylammonium chloride (TEBA) as the phase-transfer catalyst.[7]

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (TEBA)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add styrene and the phase-transfer catalyst (TEBA, ~1-5 mol% relative to the alkene).

  • Reagent Addition: Add chloroform to the flask. Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by adding cold water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Diagram of Experimental Workflow

G start Start setup Reaction Setup: Alkene, PTC, and Chloroform in a flask start->setup cool Cool mixture to 0-5 °C setup->cool add_base Dropwise addition of 50% aq. NaOH with vigorous stirring cool->add_base react Stir at room temperature for 4-6 hours add_base->react monitor Monitor reaction by TLC or GC react->monitor workup Quench with water and separate organic layer monitor->workup extract Extract aqueous layer with CH₂Cl₂ workup->extract wash_dry Combine organic layers, wash with water and brine, and dry extract->wash_dry purify Filter, concentrate, and purify the product (distillation/chromatography) wash_dry->purify end End purify->end

Caption: General workflow for dichlorocyclopropanation.

Data Presentation: Quantitative Summary

The following table summarizes representative data for the dichlorocyclopropanation of various alkenes using chloroform-based methods. Yields are highly dependent on the specific reaction conditions and the reactivity of the alkene.

Alkene SubstrateBaseCatalyst/ConditionsProductYield (%)Reference
α-Methylstyrene30% aq. NaOHBenzyltriethylammonium chloride (TEBA), 45 °C1,1-dichloro-2-methyl-2-phenylcyclopropaneHigh conversion[4]
Styrene40% aq. NaOHBenzyltriethylammonium bromide (BTEAB), 35 °C, Ultrasound1,1-dichloro-2-phenylcyclopropane>80% (conversion)[7]
CyclohexeneThallium(I) butanethiolateRefluxing Chloroform, 3h7,7-dichlorobicyclo[4.1.0]heptane11%[8]
3-methyl-1-cyclohexene25% aq. NaOHTridecyl methyl ammonium chloride7,7-dichloro-3-methylbicyclo[4.1.0]heptane60-70%[9]
Ethyl vinyl etheraq. NaOHBenzyltriethylammonium chloride (TEBA)1,1-dichloro-2-ethoxycyclopropaneNot specified[10]

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and efficiency of the work-up and purification.

References

Application Notes and Protocols: 2,2-Dichlorohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the direct application of 2,2-dichlorohexane as a solvent in organic synthesis is not extensively documented in publicly available literature, its role as a key substrate in the synthesis of alkynes is a significant area of study. These application notes provide a detailed overview of its physicochemical properties and its primary utility as a precursor for forming carbon-carbon triple bonds through double dehydrohalogenation reactions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its safe handling and application in synthesis. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₆H₁₂Cl₂[1]
Molecular Weight 155.07 g/mol [1]
CAS Number 42131-89-5[1]
Boiling Point 175.06 °C (estimated)[2]
Melting Point -48.02 °C (estimated)[2]
Density 1.015 g/cm³[2]
Solubility Insoluble in water; Soluble in common organic solvents.[2]

Application: Precursor for Alkyne Synthesis via Double Dehydrohalogenation

This compound, a geminal dihalide, serves as a valuable starting material for the synthesis of hexynes through a double elimination reaction.[3][4] This transformation is typically achieved by treatment with a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849).[5][6] The reaction proceeds through a two-step E2 mechanism, resulting in the formation of a carbon-carbon triple bond.[5]

General Reaction Scheme:

G This compound This compound Hexyne Hexyne This compound->Hexyne Double Dehydrohalogenation Base Strong Base (e.g., NaNH₂) Byproducts Byproducts (e.g., NaX, NH₃)

Caption: General workflow for alkyne synthesis from this compound.

Experimental Protocol: Synthesis of Hexyne from this compound

This protocol details a representative procedure for the double dehydrohalogenation of this compound to synthesize hexyne.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Inert solvent (e.g., mineral oil)

  • Water

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser.

  • Solvent and Base: Under a stream of inert gas (e.g., nitrogen or argon), condense liquid ammonia into the flask. Carefully add sodium amide to the liquid ammonia with stirring.

  • Addition of Substrate: Dissolve this compound in a minimal amount of an inert solvent (if necessary) and add it dropwise to the sodium amide/liquid ammonia suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.[6]

  • Reaction Monitoring: Allow the reaction to stir for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of water.

  • Workup: Allow the ammonia to evaporate. Add water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or pentane).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude hexyne product can be purified by distillation.

Quantitative Data:

ReactantBaseProductTypical Yield Range
Geminal DihalideNaNH₂Alkyne50-80%
Signaling Pathway (Reaction Mechanism):

The double dehydrohalogenation of a geminal dihalide like this compound proceeds through a sequential E2 elimination mechanism.

G A This compound B Vinyl Chloride Intermediate A->B First E2 Elimination (-HCl) C Hexyne B->C Second E2 Elimination (-HCl)

Caption: Mechanism of double dehydrohalogenation.

Safety Precautions

Chlorinated hydrocarbons like this compound should be handled with care in a well-ventilated fume hood.[7] They can be harmful if inhaled or absorbed through the skin. Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Liquid ammonia is a hazardous substance and should be handled with appropriate personal protective equipment.

Conclusion

While this compound is not commonly employed as a solvent, it serves as a valuable and reactive precursor in organic synthesis, particularly for the formation of alkynes. The double dehydrohalogenation reaction provides a reliable method for introducing a triple bond into a carbon skeleton, a transformation of significant importance in the synthesis of pharmaceuticals and other complex organic molecules. Researchers utilizing this compound should have a thorough understanding of its reactivity and handle it with appropriate safety measures.

References

Application Notes and Protocols for the Analytical Detection of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 2,2-dichlorohexane in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Analysis of this compound in Water Samples

This method is applicable for the determination of this compound in drinking water, groundwater, and surface water. The primary technique employed is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), which offers high sensitivity and selectivity.

Experimental Protocol: Purge and Trap GC-MS for Water Samples

1.1.1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials to prevent loss of volatile analytes.

  • If residual chlorine is present, add a small crystal of sodium thiosulfate (B1220275) to the vial before sample collection.

  • Store samples at 4°C and analyze within 14 days.

1.1.2. Sample Preparation:

  • Bring the water sample to room temperature.

  • Using a gas-tight syringe, transfer a 5-25 mL aliquot of the sample into the purge tube of the purge and trap concentrator.

  • Add an appropriate internal standard and surrogate standard solution to the sample in the purge tube.

1.1.3. Purge and Trap Instrumental Parameters:

ParameterSetting
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Purge TemperatureAmbient
TrapVocarb 3000 or equivalent
Desorb Time2 min
Desorb Temperature250°C
Bake Temperature270°C
Bake Time8 min

1.1.4. GC-MS Instrumental Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature220°C
Inlet ModeSplitless
Oven ProgramInitial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Mass Range35-300 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of a this compound standard
Qualifier Ions To be determined from the mass spectrum of a this compound standard

Experimental Workflow

Water_Sample_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect 40 mL water sample in amber vial with PTFE septum Preserve Add sodium thiosulfate (if residual chlorine is present) Collect->Preserve Store Store at 4°C Preserve->Store Equilibrate Bring sample to room temperature Store->Equilibrate Transfer Transfer 5-25 mL aliquot to purge tube Equilibrate->Transfer Spike Add internal & surrogate standards Transfer->Spike PT Purge and Trap Concentration Spike->PT GCMS GC-MS Analysis PT->GCMS Data Data Acquisition and Processing GCMS->Data Soil_Sample_Workflow cluster_collection Sample Collection (EPA 5035A) cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Low Low Conc. (<200 µg/kg): Collect 5g soil into NaHSO4 solution Store Store at 4°C Collect_Low->Store Collect_High High Conc. (>200 µg/kg): Collect 5g soil into methanol (B129727) Collect_High->Store Prep_Low Low Conc.: Transfer 5 mL aqueous supernatant to purge tube Store->Prep_Low Prep_High High Conc.: Dilute methanol extract with water and transfer to purge tube Store->Prep_High PT Purge and Trap Concentration Prep_Low->PT Prep_High->PT GCMS GC-MS Analysis PT->GCMS Data Data Acquisition and Processing GCMS->Data Biological_Sample_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Aliquot Aliquot 1-2 mL/g of sample into headspace vial Spike Add internal standard Aliquot->Spike Precipitate (Optional) Protein precipitation Spike->Precipitate Seal Seal vial Precipitate->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject into GC-MS Incubate->Inject Data Data Acquisition and Processing Inject->Data

Application Note: Quantitative Analysis of 2,2-Dichlorohexane using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dichlorohexane is a halogenated alkane, and its accurate quantification is crucial in various chemical and pharmaceutical processes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol provides a sensitive and specific approach, suitable for quality control and research applications.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC method for this compound analysis.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (t R )5.8 minutes
Tailing Factor (T)1.1
Theoretical Plates (N)> 5000

Table 2: System Suitability

ParameterAcceptance CriteriaObserved Value
Repeatability of Injections (%RSD for peak area, n=6)≤ 2.0%1.2%
Tailing Factor (Asymmetry Factor)0.8 - 1.51.1
Theoretical Plates≥ 20005500

Table 3: Method Validation Data

ParameterResult
Linearity (Concentration Range)1 µg/mL - 100 µg/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)
- Intraday (n=6)1.5%
- Interday (n=6)1.8%

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

5. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the system to run for the specified run time to ensure complete elution of the analyte.

7. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation C Injection of Blank & Standards A->C D Sample Injection A->D B HPLC System Setup & Equilibration B->C B->D E Data Acquisition (Chromatogram) C->E D->E F Peak Integration & Calibration Curve Generation E->F G Quantification of This compound F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,2-dichlorohexane. It includes predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and graphical representations of the experimental workflow and structure-spectrum correlations. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are utilizing NMR spectroscopy for structural elucidation of halogenated organic compounds.

Predicted NMR Spectral Data

Due to the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound have been predicted using established NMR prediction software and principles of chemical shift theory. The predicted values provide a reliable reference for the analysis of experimentally acquired spectra.

1.1 Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegative chlorine atoms on C2, which cause a downfield shift for adjacent protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (-CH₃)~2.1Singlet-3H
H3 (-CH₂-)~2.3Triplet~7.52H
H4, H5 (-CH₂CH₂-)~1.5 - 1.7Multiplet-4H
H6 (-CH₃)~0.9Triplet~7.03H

1.2 Predicted ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six unique signals, one for each carbon atom in the hexane (B92381) chain. The C2 carbon, bonded to two chlorine atoms, is expected to be significantly downfield.

Carbon AssignmentChemical Shift (δ, ppm)
C1 (-CH₃)~35
C2 (-CCl₂-)~95
C3 (-CH₂-)~45
C4 (-CH₂-)~25
C5 (-CH₂-)~30
C6 (-CH₃)~14

Experimental Protocols

The following protocols outline the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

2.1 Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3][4][5]

  • Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR analysis.[1][4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable deuterated solvent for this compound due to its excellent dissolving properties for organic compounds.[2] The residual protium (B1232500) signal of CDCl₃ at ~7.26 ppm can serve as a chemical shift reference.[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.[2]

  • Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3][4] Avoid using cotton wool as it can introduce impurities.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol (B130326) or acetone.[5]

2.2 NMR Data Acquisition

The following are typical acquisition parameters for a modern NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[6][7][8][9]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds. This is determined by the formula AQ = SI / (2 * SW), where SI is the number of data points.[6]

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation for quantitative analysis.

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 512-2048 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

  • Temperature: 298 K (25 °C).

2.3 Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of protons.

Visualized Workflows and Relationships

3.1 Experimental Workflow for NMR Analysis

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to final data analysis and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample Prepared Sample setup_params Set Acquisition Parameters (¹H & ¹³C) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform (FID -> Spectrum) acquire_fid->ft Raw Data (FID) phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate & Analyze Peaks reference->integrate structure_elucidation Structural Elucidation integrate->structure_elucidation Processed Spectrum

Caption: Experimental workflow for NMR analysis.

3.2 Structure-Spectrum Correlation for this compound

This diagram illustrates the direct relationship between the chemical structure of this compound and its predicted ¹H and ¹³C NMR signals.

structure_spectrum_correlation cluster_structure Molecular Structure of this compound cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals structure H(6) H(6) H(6) | C(6)-C(5)H(5)₂-C(4)H(4)₂-C(3)H(3)₂-C(2)-C(1)H(1)₃ |  | Cl Cl H1 H1: ~2.1 ppm (s, 3H) structure->H1 C(1)H(1)₃ H3 H3: ~2.3 ppm (t, 2H) structure->H3 C(3)H(3)₂ H4_H5 H4, H5: ~1.5-1.7 ppm (m, 4H) structure->H4_H5 C(4)H(4)₂ & C(5)H(5)₂ H6 H6: ~0.9 ppm (t, 3H) structure->H6 C(6)H(6)₃ C1 C1: ~35 ppm structure->C1 C(1) C2 C2: ~95 ppm structure->C2 C(2) C3 C3: ~45 ppm structure->C3 C(3) C4 C4: ~25 ppm structure->C4 C(4) C5 C5: ~30 ppm structure->C5 C(5) C6 C6: ~14 ppm structure->C6 C(6)

Caption: Structure-spectrum correlation map.

References

Application Note: Infrared (IR) Spectroscopy for Functional Group Identification in 2,2-dichlorohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This application note provides a detailed protocol for using Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical transformations of 2,2-dichlorohexane. By analyzing the changes in the IR spectrum, researchers can effectively identify the disappearance of reactant functional groups and the appearance of new functional groups in the products of reactions such as elimination and substitution. This method is crucial for reaction monitoring, quality control, and structural elucidation in research, process development, and manufacturing environments within the pharmaceutical and chemical industries.

Principles of IR Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule.

For this compound, the key functional group is the carbon-chlorine (C-Cl) bond. When this compound undergoes reactions, this functional group is transformed, leading to the appearance of new functional groups with distinct IR absorption bands. For example:

  • Elimination (Dehydrohalogenation): The removal of two molecules of HCl from this compound can lead to the formation of an alkyne, characterized by the appearance of a carbon-carbon triple bond (C≡C) and, in the case of a terminal alkyne, a terminal alkyne C-H bond (≡C-H).

  • Substitution: The replacement of chlorine atoms with other functional groups, such as a hydroxyl group (-OH) or an alkoxy group (-OR), will result in the appearance of new, strong absorption bands corresponding to these groups.

By comparing the IR spectrum of the reaction mixture or the isolated product to that of the starting material, this compound, one can confirm the conversion and identify the major functional groups present in the product.

Applications

  • Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the disappearance of the C-Cl absorption and the appearance of product-specific absorptions.

  • Product Identification: Confirming the identity of reaction products by identifying their characteristic functional groups.

  • Purity Assessment: Detecting the presence of unreacted starting material or byproducts in the final product.

  • Quality Control: Ensuring the consistency and quality of chemical products in a manufacturing setting.

Experimental Protocols

This section details the procedures for sample preparation and data acquisition using Attenuated Total Reflectance (ATR) FTIR spectroscopy, a common and convenient method for liquid samples.[1][2]

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound (starting material)

  • Reaction product(s) of this compound

  • Pasteur pipettes or micropipettes

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes (e.g., Kimwipes)

  • Gloves and appropriate personal protective equipment (PPE)

Protocol for ATR-FTIR Analysis of Liquid Samples
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions from the atmosphere (e.g., CO2, H2O) and the ATR crystal itself from the sample spectrum.

  • Sample Analysis:

    • Using a clean pipette, place a small drop of the liquid sample (e.g., this compound or its reaction product) onto the center of the ATR crystal, ensuring the crystal is fully covered.[1][3]

    • If the sample is volatile, it may be necessary to cover the ATR crystal with a watch glass to minimize evaporation during the measurement.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the spectrum of the reaction product with the spectrum of the starting material, this compound, to identify changes in the functional groups.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.[1]

    • Perform a clean check by acquiring a spectrum to ensure no sample residue remains.

Data Presentation

The following table summarizes the characteristic IR absorption frequencies for this compound and its potential reaction products.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Expected in
C-H (alkane)Stretch2850-3000This compound & Products
C-ClStretch850-550[4][5]This compound
C≡C (alkyne)Stretch2260-2100 (weak to medium)[5]Elimination Product (e.g., hexyne)
≡C-H (terminal alkyne)Stretch3330-3270 (strong, sharp)[5]Terminal Alkyne Product
C=C (alkene)Stretch1680-1640 (variable)[5]Elimination Product (e.g., hexadiene)
=C-H (alkene)Stretch3100-3000[5]Elimination Product (e.g., hexadiene)
O-H (alcohol)Stretch3500-3200 (strong, broad)Substitution Product (hydrolysis)
C-O (alcohol, ether)Stretch1300-1000 (strong)Substitution Product

Data Interpretation

To illustrate the application of this technique, consider the dehydrohalogenation of this compound with a strong base like sodium amide (NaNH2) to form hexyne.[6]

  • Spectrum of this compound: The spectrum will be dominated by C-H stretching and bending vibrations. A key feature will be the C-Cl stretching absorptions in the fingerprint region (850-550 cm⁻¹).[4][5]

  • Spectrum of the Reaction Product (Hexyne):

    • The C-Cl absorptions will be absent or significantly diminished.

    • A new, sharp peak will appear around 3300 cm⁻¹ if a terminal alkyne is formed (e.g., 1-hexyne), corresponding to the ≡C-H stretch.

    • A weak to medium intensity peak will appear in the 2260-2100 cm⁻¹ region, indicative of the C≡C triple bond stretch.

By observing these spectral changes, a researcher can confidently confirm the conversion of this compound to an alkyne.

Mandatory Visualizations

experimental_workflow Experimental Workflow for IR Analysis cluster_prep Sample Preparation & Setup cluster_analysis Sample Analysis cluster_interpretation Data Interpretation start Start instrument_prep Prepare FTIR Spectrometer and ATR Accessory start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan reactant_analysis Analyze Starting Material (this compound) background_scan->reactant_analysis product_analysis Analyze Reaction Product reactant_analysis->product_analysis compare_spectra Compare Reactant and Product Spectra product_analysis->compare_spectra identify_changes Identify Disappearance of C-Cl and Appearance of New Bands compare_spectra->identify_changes conclusion Confirm Functional Group Transformation identify_changes->conclusion reaction_pathways Potential Reaction Pathways of this compound cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway reactant This compound (C-Cl stretch: 850-550 cm⁻¹) alkyne Alkyne Product (e.g., Hexyne) C≡C stretch: 2260-2100 cm⁻¹ ≡C-H stretch: ~3300 cm⁻¹ (if terminal) reactant->alkyne Strong Base (e.g., NaNH₂) alcohol Diol Product (e.g., Hexane-2,2-diol) O-H stretch: 3500-3200 cm⁻¹ C-O stretch: 1300-1000 cm⁻¹ reactant->alcohol Nucleophile (e.g., H₂O/OH⁻)

References

Safe handling and disposal procedures for 2,2-dichlorohexane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-022

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and disposal of 2,2-dichlorohexane in a laboratory environment. Due to the limited availability of specific toxicological data for this compound, a precautionary approach is mandated, treating it as a potentially hazardous substance. The procedures outlined below are based on the known properties of similar chlorinated hydrocarbons and general principles of laboratory safety.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data should be considered when planning experiments and designing safety protocols.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂[1][2]
Molecular Weight 155.07 g/mol [1][2]
CAS Number 42131-89-5[1][2]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point ~175 °C (estimate)[2]
Melting Point ~ -48 °C (estimate)[2]
Density ~1.015 g/cm³ (estimate)[2]
Solubility Insoluble in water (presumed)General knowledge
Vapor Density >1 (Air = 1) (presumed)General knowledge

Hazard Identification and Risk Assessment

Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3][5]

  • Harmful if Swallowed or Inhaled: Similar chlorinated compounds are harmful if ingested or inhaled.[6]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to internal organs.

  • Environmental Hazard: Expected to be harmful to aquatic life with long-lasting effects.[3][5]

  • Combustibility: While not highly flammable, it is considered a combustible liquid.[3][5]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Safe Handling Protocols

Engineering Controls
  • Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

A summary of required PPE is provided in Table 2.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Nitrile with appropriate thickness and breakthrough time).To prevent skin contact.[4]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes.[4]
Skin and Body Protection A flame-retardant lab coat.To protect skin and clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or if working outside of a fume hood.To prevent inhalation of vapors.[4]
General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Keep containers tightly closed when not in use.[5]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Wash hands thoroughly after handling.[3]

Storage Procedures

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Keep containers tightly closed.[5]

  • Store away from heat, sparks, and open flames.[3]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[3]

Spill and Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area in case of a large spill or if the spill occurs outside a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report all spills to the laboratory supervisor and the institutional safety office.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Procedures

All this compound waste is considered hazardous.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not pour this compound down the drain.[3]

Experimental Protocol: General Procedure for a Reaction using this compound as a Solvent

This protocol provides a general framework. Specific quantities and reaction conditions should be adjusted based on the specific experimental requirements.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary PPE as outlined in Table 2.

    • Prepare all reagents and assemble the reaction apparatus within the fume hood.

  • Reaction Setup:

    • Under an inert atmosphere (if required), add the necessary reagents to the reaction vessel.

    • Slowly add the required volume of this compound to the reaction vessel using a syringe or cannula.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Work-up and Quenching:

    • Cool the reaction mixture to the appropriate temperature.

    • Carefully quench the reaction by the slow addition of a suitable quenching agent.

    • Transfer the mixture to a separatory funnel for extraction, if necessary.

  • Purification:

    • Purify the product using appropriate techniques such as distillation or chromatography. All purification steps should be performed in a well-ventilated area or a fume hood.

  • Waste Handling:

    • Collect all aqueous and organic waste containing this compound in a labeled hazardous waste container.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Receive this compound storage Store in a Cool, Dry, Ventilated Area start->storage end_node End: Complete Disposal risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Personal Protective Equipment (PPE) risk_assessment->ppe handling Handle in Fume Hood ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill waste_collection Collect Waste in Labeled Container experiment->waste_collection decontamination Decontaminate Work Area & Glassware experiment->decontamination experiment->spill disposal Arrange for Hazardous Waste Disposal waste_collection->disposal decontamination->disposal disposal->end_node spill->ppe No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->waste_collection

Caption: Workflow for safe handling and disposal of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorohexane is a geminal dihalide that holds potential as a precursor in the synthesis of various heterocyclic compounds. Its two chlorine atoms on the same carbon create a reactive site that can participate in cyclization reactions with appropriate binucleophiles. While direct literature examples of this compound in heterocyclic synthesis are not extensively documented, its reactivity can be extrapolated from the known chemistry of other gem-dichloroalkanes. These application notes provide a theoretical framework and hypothetical protocols for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles using this compound as a starting material. The following protocols are based on established synthetic methodologies for related compounds and are intended to serve as a guide for further research and development.

I. Synthesis of Nitrogen-Containing Heterocycles

The reaction of gem-dihalides with binucleophiles containing nitrogen is a common strategy for the synthesis of nitrogen heterocycles. Here, we propose the synthesis of a substituted pyrazole (B372694) and a benzodiazepine (B76468) derivative from this compound.

A. Proposed Synthesis of 1-Butyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole

This proposed reaction involves the condensation of this compound with a hydrazine (B178648) derivative, followed by an intramolecular cyclization to form the pyrazole ring.

Reaction Scheme:

G cluster_0 Reaction Scheme 1: Proposed Synthesis of a Tetrahydroindazole Derivative This compound This compound intermediate Hydrazone Intermediate This compound->intermediate + hydrazine Butylhydrazine hydrazine->intermediate + product 1-Butyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole intermediate->product Intramolecular Cyclization G cluster_1 Reaction Scheme 2: Proposed Synthesis of a Tetrahydrobenzodiazepine start1 This compound product 2-Butyl-2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine start1->product + start2 o-Phenylenediamine start2->product + Base, Heat G cluster_2 Reaction Scheme 3: Proposed Synthesis of a Dioxolane Derivative start1 This compound product 2-Butyl-2-methyl-1,3-dioxolane start1->product + start2 Ethylene Glycol start2->product + Acid Catalyst G cluster_3 Reaction Scheme 4: Proposed Synthesis of a Dithiolane Derivative start1 This compound product 2-Butyl-2-methyl-1,3-dithiolane start1->product + start2 Ethane-1,2-dithiol start2->product + Lewis Acid G start This compound binucleophile Select Binucleophile (e.g., Diamine, Diol, Dithiol) start->binucleophile reaction Reaction Setup (Solvent, Base/Catalyst, Temp) binucleophile->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography, Distillation) workup->purification product Characterized Heterocyclic Product purification->product

Troubleshooting & Optimization

Optimizing reaction conditions for 2,2-dichlorohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2,2-dichlorohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the reaction of 2-hexanone (B1666271) with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅). This reaction directly converts the carbonyl group of the ketone into a geminal dichloride.

Q2: What is the underlying mechanism of the reaction between 2-hexanone and PCl₅?

A2: The reaction proceeds through a multi-step mechanism. Initially, the oxygen atom of the carbonyl group in 2-hexanone attacks the phosphorus atom of PCl₅. This is followed by a series of substitution and elimination steps, ultimately resulting in the replacement of the carbonyl oxygen with two chlorine atoms to form this compound and phosphorus oxychloride (POCl₃) as a byproduct.[1][2]

Q3: What are the potential side reactions and byproducts I should be aware of?

A3: A significant side reaction is the elimination of HCl from the desired product, which leads to the formation of alkenyl chloride isomers (e.g., 2-chloro-1-hexene and 2-chloro-2-hexene).[3] Over-chlorination of the hexane (B92381) chain is also a possibility, though less common under controlled conditions. The primary inorganic byproduct is phosphorus oxychloride (POCl₃).

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through distillation. Since phosphorus oxychloride (POCl₃) is a common byproduct, careful fractional distillation is necessary to separate it from the desired this compound. Washing the crude product with water or a mild base can help remove residual PCl₅ and POCl₃ before distillation. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of elimination byproducts. - Loss of product during workup.- Increase reaction time or temperature moderately. - Ensure a slight excess of PCl₅ is used. - Maintain a lower reaction temperature to disfavor elimination. - Perform careful extraction and distillation to minimize losses.
Presence of Alkenyl Chloride Impurities - High reaction temperature promoting elimination. - Extended reaction time.- Conduct the reaction at the lowest effective temperature. - Monitor the reaction progress and stop it once the starting material is consumed.
Difficult Separation of Product and POCl₃ - Similar boiling points.- Use a fractional distillation column with a high number of theoretical plates. - Perform a preliminary wash with cold water or a dilute bicarbonate solution to hydrolyze and remove the bulk of POCl₃ before distillation.
Reaction is Sluggish or Does Not Initiate - Low quality or deactivated PCl₅. - Presence of moisture in the reactants or solvent.- Use freshly opened or properly stored PCl₅. - Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
2-HexanoneC₆H₁₂O100.16127-1280.811
Phosphorus PentachloridePCl₅208.24167 (sublimes)2.1
This compoundC₆H₁₂Cl₂155.06~158-160~1.02
Phosphorus OxychloridePOCl₃153.33105.81.645

Table 2: Optimized Reaction Conditions (General Recommendations)

Parameter Recommended Range Notes
Molar Ratio (2-Hexanone : PCl₅) 1 : 1.1 - 1.5A slight excess of PCl₅ ensures complete conversion of the ketone.
Solvent Neat (no solvent) or an inert solvent like CCl₄ or CHCl₃The reaction is often performed without a solvent. If a solvent is used, it must be anhydrous.
Temperature 0°C to Room Temperature (20-25°C)The reaction is exothermic. Initial cooling is recommended, followed by allowing the reaction to proceed at room temperature.
Reaction Time 2 - 6 hoursMonitor by TLC or GC to determine completion.

Experimental Protocols

Synthesis of this compound from 2-Hexanone and PCl₅

Materials:

  • 2-Hexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Reactant Addition: Place 2-hexanone in the flask. Cool the flask in an ice bath. Slowly add phosphorus pentachloride in small portions with vigorous stirring. The addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the 2-hexanone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture in an ice bath and slowly add cold water to quench the unreacted PCl₅ and hydrolyze the POCl₃. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Add 2-Hexanone and PCl5 to a dry flask reaction_conditions 2. Stir at 0°C to RT reactants->reaction_conditions Exothermic monitoring 3. Monitor by TLC/GC reaction_conditions->monitoring quench 4. Quench with cold water monitoring->quench extraction 5. Extract with ether quench->extraction washing 6. Wash with NaHCO3 and brine extraction->washing drying 7. Dry over MgSO4 washing->drying evaporation 8. Solvent removal drying->evaporation distillation 9. Fractional Distillation evaporation->distillation final_product final_product distillation->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_impurities Analyze by GC/NMR start->check_impurities alkenyl_chloride Alkenyl Chloride Impurities Present check_impurities->alkenyl_chloride Yes unreacted_ketone Unreacted 2-Hexanone Present check_impurities->unreacted_ketone No decrease_temp Decrease Reaction Temperature alkenyl_chloride->decrease_temp other_impurities Other Impurities unreacted_ketone->other_impurities No increase_time_reagent Increase Reaction Time or PCl5 amount unreacted_ketone->increase_time_reagent Yes improve_purification Improve Purification (Fractional Distillation) other_impurities->improve_purification Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2-dichlorohexane. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 2-hexanone (B1666271) and phosphorus pentachloride (PCl₅)?

When synthesizing this compound from 2-hexanone using PCl₅, several impurities can be present in the crude product. These typically include:

  • Unreacted 2-hexanone: Incomplete reaction can leave starting material in the mixture.

  • Phosphorus oxychloride (POCl₃): A common byproduct of the reaction.[1][2]

  • Other chlorinated hexanes: Over-chlorination or side reactions can lead to the formation of other isomers.

  • Elimination products: The reaction conditions might favor the formation of chloro-hexene isomers.

Q2: What is the most effective primary purification technique for crude this compound?

Fractional distillation is generally the most effective method for the primary purification of this compound, especially for separating it from components with different boiling points like unreacted starting materials and some side products.[3][4] For compounds with close boiling points, a fractionating column is necessary to achieve good separation.[5]

Q3: When is column chromatography recommended for purifying this compound?

Column chromatography is a valuable secondary purification step, particularly for removing polar impurities and separating isomers with very similar boiling points.[6][7][8] It is often employed after an initial distillation to achieve higher purity. Silica (B1680970) gel is a common stationary phase for the separation of chlorinated hydrocarbons.[7]

Q4: How can I remove phosphorus-based impurities from my crude product?

Phosphorus-based impurities, such as POCl₃, are often removed through an extractive workup. This typically involves carefully quenching the reaction mixture with ice water and then washing the organic layer with a mild base, like a saturated sodium bicarbonate solution, to neutralize any acidic byproducts.[9]

Q5: What are the key safety precautions to consider when distilling this compound?

  • Ventilation: Always perform distillations in a well-ventilated fume hood to avoid inhaling harmful vapors.[10][11][12]

  • Flammable materials: Keep ignition sources away from the distillation apparatus as organic compounds are flammable.[10][11]

  • Pressure: Never heat a sealed system. Ensure there is a vent to the atmosphere or a vacuum line.[12]

  • Bumping: Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping, especially under vacuum.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][11]

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Components - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper equilibration on the column's theoretical plates.- Use a heating mantle with a stirrer for even and stable heating.[13]
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Superheating of the liquid.- Add fresh boiling chips or use a magnetic stirrer.- Ensure even heating of the distillation flask.[13]
Product Loss - Leaks in the distillation apparatus.- Column hold-up (liquid retained on the packing).- Check all joints and connections for a proper seal.- Choose a column packing with low hold-up for small-scale distillations.
No Distillate Collected - Thermometer bulb placed incorrectly.- Insufficient heating.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the temperature of the heating source.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).- Column was packed improperly.- Sample was overloaded.- Optimize the eluent polarity using thin-layer chromatography (TLC) first. A good starting point for chlorinated hydrocarbons is a non-polar solvent like hexane (B92381) with a small amount of a slightly more polar solvent like dichloromethane (B109758).[7]- Ensure the column is packed uniformly without any air bubbles or channels.- Use a smaller amount of the crude product. The weight of the adsorbent should be 20-50 times the sample weight.[6]
Cracking of the Stationary Phase - The column ran dry.- Heat generated from the solvent mixing with the stationary phase.- Always keep the top of the stationary phase covered with the eluent.- Pre-mix the eluent before adding it to the column.
Slow Elution Rate - Stationary phase is too fine.- Column is packed too tightly.- Use a stationary phase with a larger particle size.- Apply gentle positive pressure (flash chromatography) to increase the flow rate.[8]

Quantitative Data Summary

The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Step Parameter Typical Value Method of Analysis
Crude Product Purity75-85%Gas Chromatography-Mass Spectrometry (GC-MS)
Major Impurities2-hexanone, POCl₃, other chlorinated isomersGC-MS, NMR
After Extractive Workup Purity80-90%GC-MS
Major Impurities2-hexanone, other chlorinated isomersGC-MS
After Fractional Distillation Purity>95%GC-MS
Yield60-70%Gravimetric
After Column Chromatography Purity>99%GC-MS
Yield80-90% (from distilled product)Gravimetric

Experimental Protocols

Protocol 1: Extractive Workup of Crude this compound

Objective: To remove acidic and water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Carefully and slowly pour the crude reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 100 mL reaction scale).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to facilitate phase separation.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound by separating it from components with different boiling points.

Materials:

  • Crude, washed this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if distilling under reduced pressure)

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

  • Maintain a slow and steady distillation rate.

  • Collect the fraction that distills at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure). If performing a vacuum distillation, the boiling point will be lower.

  • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

Protocol 3: Purification by Column Chromatography

Objective: To achieve high purity this compound by removing closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Dichloromethane

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and dichloromethane.

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound workup Extractive Workup crude->workup Remove acidic impurities distillation Fractional Distillation workup->distillation Primary Purification chromatography Column Chromatography distillation->chromatography High-Purity Separation pure_product Pure this compound chromatography->pure_product troubleshooting_distillation start Distillation Problem q1 Poor Separation? start->q1 a1_1 Decrease Distillation Rate q1->a1_1 Yes a1_2 Use More Efficient Column q1->a1_2 Yes q2 Bumping? q1->q2 No a1_1->q2 a1_2->q2 a2 Add Boiling Chips / Stir q2->a2 Yes end Successful Purification q2->end No a2->end

References

Identifying and minimizing byproducts in 2,2-dichlorohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichlorohexane. Our goal is to help you identify and minimize unwanted byproducts in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substrate for various organic reactions. The most common transformations include:

  • Dehydrohalogenation (Elimination): Removal of a molecule of hydrogen chloride (HCl) to form chloroalkenes. This is a primary pathway for introducing unsaturation into the hexane (B92381) backbone.

  • Substitution: Replacement of one or both chlorine atoms with other functional groups. This allows for the synthesis of a wide range of derivatives.

Q2: What are the primary byproducts I should expect in reactions with this compound?

A2: Byproduct formation is a common challenge. The major byproducts are typically:

  • Isomeric Chloroalkenes: In dehydrohalogenation reactions, a mixture of alkene isomers is often formed. For this compound, the main elimination products are 2-chloro-1-hexene and 2-chloro-2-hexene.

  • Substitution Products: In reactions intended for elimination, nucleophilic substitution can occur as a competing pathway, leading to the formation of alcohols, ethers, or other substitution products depending on the reagents used.

  • Di-substitution Products: If the reaction conditions are not carefully controlled, both chlorine atoms may be substituted.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for unambiguous identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds in a mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the structural elucidation of isomers.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and a Complex Mixture of Byproducts in Dehydrohalogenation

Possible Cause: The reaction conditions are not optimized, leading to a lack of selectivity and competing side reactions.

Troubleshooting Steps:

  • Choice of Base and Solvent: The strength and steric bulk of the base, as well as the polarity of the solvent, play a crucial role in determining the reaction pathway.

    • To favor elimination over substitution (E2 mechanism): Use a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK). Non-polar, aprotic solvents are generally preferred.

    • To influence regioselectivity: According to Zaitsev's rule, using a small, strong base like sodium ethoxide (NaOEt) in ethanol (B145695) will favor the formation of the more substituted (thermodynamically more stable) alkene, 2-chloro-2-hexene. A bulky base like t-BuOK will favor the formation of the less substituted (kinetically favored) alkene, 2-chloro-1-hexene.[1][2]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. However, excessively high temperatures can lead to decomposition and the formation of other byproducts. It is crucial to carefully control the reaction temperature.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of secondary byproducts.

Logical Workflow for Troubleshooting Dehydrohalogenation

G start Low Yield of Desired Alkene check_base Evaluate Base and Solvent System start->check_base check_temp Assess Reaction Temperature start->check_temp check_time Monitor Reaction Time start->check_time strong_base Use Strong, Non-nucleophilic Base (e.g., t-BuOK) check_base->strong_base zaitsev Use Small, Strong Base for More Substituted Alkene (Zaitsev) check_base->zaitsev hofmann Use Bulky Base for Less Substituted Alkene (Hofmann) check_base->hofmann optimize_temp Systematically Vary Temperature check_temp->optimize_temp optimize_time Determine Optimal Reaction Time via Monitoring (TLC/GC) check_time->optimize_time solution Improved Yield and Selectivity strong_base->solution zaitsev->solution hofmann->solution optimize_temp->solution optimize_time->solution

Caption: Troubleshooting workflow for low yield in dehydrohalogenation.

Issue 2: Predominance of Substitution Byproducts

Possible Cause: The reaction conditions favor nucleophilic substitution over elimination.

Troubleshooting Steps:

  • Nucleophile/Base Strength: Strong nucleophiles that are also weak bases will favor substitution. To promote elimination, a strong, non-nucleophilic base is required.

  • Substrate Structure: this compound is a secondary halide. For secondary halides, both SN2 and E2 reactions are possible and compete.

  • Solvent Choice: Polar aprotic solvents can favor SN2 reactions, while polar protic solvents may promote SN1/E1 pathways, which can also lead to a mixture of substitution and elimination products. For a clean E2 reaction, a less polar or aprotic solvent is often preferred in combination with a strong base.

Decision Pathway for Minimizing Substitution

G start High Substitution Byproduct Formation analyze_reagents Analyze Nucleophile/Base and Solvent start->analyze_reagents is_base_strong Is the base strong and non-nucleophilic? analyze_reagents->is_base_strong is_solvent_aprotic Is the solvent aprotic? is_base_strong->is_solvent_aprotic Yes use_strong_base Switch to a strong, sterically hindered base (e.g., t-BuOK) is_base_strong->use_strong_base No use_aprotic_solvent Change to a less polar or aprotic solvent is_solvent_aprotic->use_aprotic_solvent No expected_outcome Favored Elimination Pathway is_solvent_aprotic->expected_outcome Yes use_strong_base->is_solvent_aprotic use_aprotic_solvent->expected_outcome

Caption: Decision-making process to reduce substitution byproducts.

Data Presentation

The following table can be used to record and compare experimental results to identify optimal reaction conditions for minimizing byproducts.

Experiment IDBase (equivalents)SolventTemperature (°C)Time (h)Ratio of 2-chloro-1-hexene : 2-chloro-2-hexene% Substitution Byproduct% Unreacted Starting Material

Experimental Protocols

Protocol 1: Generalized Procedure for Dehydrohalogenation of this compound to Favor the Hofmann Product (2-chloro-1-hexene)

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol.

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) to the cooled solution dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired 2-chloro-1-hexene.

Experimental Workflow for Dehydrohalogenation

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Setup Inert Atmosphere Reaction B Dissolve t-BuOK in t-BuOH A->B C Add this compound at 0 C B->C D Stir at Room Temp (Monitor Progress) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry and Concentrate G->H I Fractional Distillation or Column Chromatography H->I J Isolated Product I->J

Caption: Step-by-step workflow for the synthesis of 2-chloro-1-hexene.

References

Troubleshooting low yields in the synthesis of 2,2-dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-dichlorohexane, a geminal dihalide commonly prepared from 2-hexanone (B1666271). This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory method for the synthesis of this compound is the reaction of 2-hexanone with a chlorinating agent, typically phosphorus pentachloride (PCl₅). In this reaction, the carbonyl oxygen of the ketone is replaced by two chlorine atoms to form the geminal dichloride.[1][2][3] The reaction also produces phosphorus oxychloride (POCl₃) as a byproduct.[3][4]

Q2: I am experiencing very low to no yield of this compound. What are the most probable causes?

Low yields in this synthesis can often be attributed to several factors:

  • Moisture Contamination: Phosphorus pentachloride reacts vigorously with water.[4][5][6][7] Any moisture present in the reactants, solvent, or glassware will hydrolyze PCl₅ to phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl), thus deactivating the reagent and preventing the desired reaction with 2-hexanone.[4][8]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor mixing of the reactants.

  • Side Reactions: The formation of undesired byproducts, such as alkenyl chlorides through elimination reactions, can significantly reduce the yield of the desired this compound.[9]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in this reaction.[10] High temperatures can favor the formation of elimination byproducts, while a temperature that is too low may result in an impractically slow reaction rate.

  • Losses during Workup and Purification: The product can be lost during the workup and purification steps, such as extraction, washing, and distillation.[11]

Q3: Can side reactions compete with the formation of this compound?

Yes, the primary side reaction of concern is the elimination of HCl from the intermediate carbocation or the final product, leading to the formation of 2-chloro-1-hexene or 2-chloro-2-hexene. This is more likely to occur with substituted ketones and can be promoted by higher reaction temperatures.[9]

Q4: How critical is the purity of the starting materials and the reaction setup?

The purity of the starting materials and the dryness of the apparatus are paramount. 2-hexanone should be free of water and other impurities. The solvent must be anhydrous, and all glassware should be thoroughly dried, for instance, by oven-drying or flame-drying under an inert atmosphere, to prevent the hydrolysis of PCl₅.[12]

Q5: What is the recommended workup procedure for this reaction?

A careful workup is essential to isolate the product and remove the phosphorus-containing byproducts. A typical procedure involves:

  • Quenching the reaction mixture by slowly adding it to ice-cold water or a dilute basic solution to hydrolyze any unreacted PCl₅ and POCl₃.

  • Separating the organic layer.

  • Washing the organic layer with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by fractional distillation.[11]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields in this compound Synthesis start Low Yield of this compound check_moisture Check for Moisture Contamination (Reagents, Glassware, Solvent) start->check_moisture check_reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_reaction_conditions check_workup Analyze Workup & Purification Procedure start->check_workup solution_moisture Solution: - Dry glassware thoroughly. - Use anhydrous solvent. - Ensure purity of 2-hexanone and PCl5. check_moisture->solution_moisture Moisture suspected solution_conditions Solution: - Optimize temperature (start at low temp). - Increase reaction time. - Use a slight excess of PCl5. check_reaction_conditions->solution_conditions Conditions suboptimal solution_workup Solution: - Careful quenching and extraction. - Thorough washing to remove byproducts. - Optimize distillation conditions. check_workup->solution_workup Losses suspected end Improved Yield solution_moisture->end Implement & Re-run solution_conditions->end Implement & Re-run solution_workup->end Implement & Re-run

Caption: A logical workflow for troubleshooting low yields.

Data on Reaction Parameters

The following table summarizes the potential impact of various reaction parameters on the yield of this compound. While precise quantitative data from literature is limited for this specific substrate, these trends are based on general principles of the reaction between ketones and PCl₅.

ParameterPotential Issue if Not OptimizedRecommended ActionExpected Outcome on Yield
Temperature High temperatures can promote elimination side reactions, leading to the formation of 2-chloro-1-hexene and 2-chloro-2-hexene.[9]Maintain a low to moderate reaction temperature (e.g., 0-25 °C). A lower temperature may require a longer reaction time.Increase in the proportion of the desired gem-dichloride.
Molar Ratio of Reactants An insufficient amount of PCl₅ will lead to incomplete conversion of 2-hexanone. A large excess may complicate the workup.Use a slight molar excess of PCl₅ (e.g., 1.1 to 1.5 equivalents) relative to 2-hexanone.Drive the reaction to completion and maximize the conversion of the starting material.
Reaction Time Insufficient reaction time will result in incomplete conversion of the starting material.Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction should be allowed to proceed until the starting material is consumed.Higher conversion of 2-hexanone to the product.
Solvent The presence of moisture in the solvent will consume PCl₅.[4] A protic solvent will react with PCl₅.Use an anhydrous, inert solvent such as dichloromethane (B109758), chloroform, or carbon tetrachloride.Prevent the decomposition of the chlorinating agent and ensure it is available for the reaction with the ketone.
Mixing Inadequate mixing can lead to localized overheating and incomplete reaction.Ensure efficient stirring throughout the reaction.Homogeneous reaction conditions, leading to a more controlled reaction and higher yield.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound from 2-hexanone using phosphorus pentachloride. This protocol should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

  • 2-hexanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Maintain an inert atmosphere throughout the reaction.

    • In the flask, dissolve 2-hexanone in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of PCl₅:

    • In a separate, dry container, weigh the desired amount of PCl₅.

    • Carefully and portion-wise, add the solid PCl₅ to the stirred solution of 2-hexanone over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or GC until the 2-hexanone is consumed.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Reaction Mechanism Visualization

ReactionMechanism Simplified Reaction Mechanism of 2-Hexanone with PCl5 cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Hexanone 2-Hexanone Intermediate_1 Oxonium Intermediate 2-Hexanone->Intermediate_1 + PCl5 PCl5 PCl5 PCl5->Intermediate_1 Intermediate_2 Chlorocarbocation Intermediate_1->Intermediate_2 - POCl3 This compound This compound Intermediate_2->this compound + Cl- POCl3 POCl3

Caption: Simplified reaction pathway for the formation of this compound.

References

Technical Support Center: Storage and Handling of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2-dichlorohexane to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a geminal dihaloalkane, meaning it has two chlorine atoms attached to the same carbon atom. This structure makes it susceptible to chemical degradation, which can impact the purity of the compound and the reliability of experimental results.

Q2: What are the primary decomposition pathways for this compound?

A2: The main decomposition pathway for this compound is dehydrochlorination. This is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed, leading to the formation of unsaturated compounds like 2-chloro-2-hexene. This reaction can be accelerated by factors such as heat, light, and the presence of moisture or catalytic surfaces.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to moisture and air.[3] For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?

A4: While specific studies on stabilizers for this compound are limited, related chlorinated hydrocarbons are often stabilized with small amounts of compounds that can act as acid scavengers or free-radical inhibitors. Examples include amines (e.g., diallylamine), phenols, or epoxides. The addition of any stabilizer should be carefully considered and validated for its compatibility with the intended application.

Q5: How can I detect if my this compound has started to decompose?

A5: Decomposition can be detected by a change in the physical appearance of the liquid (e.g., discoloration), a pungent acidic odor due to the formation of HCl, or through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4] GC-MS analysis can identify and quantify the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration or unusual odor of the stored this compound. Decomposition has likely occurred, leading to the formation of degradation products and HCl.- Do not use the product for sensitive experiments. - Verify the storage conditions and ensure the container is properly sealed. - Consider purifying the this compound by distillation if a large quantity is affected, although purchasing a fresh batch is recommended.
Inconsistent or unexpected experimental results. The purity of the this compound may be compromised due to decomposition.- Analyze the purity of your this compound stock using GC-MS to check for degradation products. - Use a fresh, properly stored bottle of this compound for your experiments. - Ensure that the reaction conditions are not promoting decomposition (e.g., excessive heat).
Precipitate formation in the this compound container. This could be due to the reaction of degradation products with each other or with contaminants.- The product is likely significantly degraded and should be disposed of according to your institution's hazardous waste guidelines.

Data Presentation

Table 1: Estimated Decomposition of 2,2-Dichloropropane Over a 12-Month Period

Storage ConditionTemperatureEstimated % Decomposition
Refrigerated, Dark4°C< 0.1%
Room Temperature, Dark25°C0.5 - 1.0%
Accelerated, Dark40°C2 - 5%
Room Temperature, Light25°C1 - 3%

Note: This data is illustrative and based on general principles of chemical kinetics. Actual decomposition rates for this compound may vary.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is adapted from the CIPAC Method MT 46.3 for accelerated storage stability testing.[5]

  • Sample Preparation:

    • Place a known quantity (e.g., 20 mL) of high-purity this compound into several small, amber glass vials with PTFE-lined screw caps.

    • If testing the effect of a stabilizer, add the stabilizer at the desired concentration to a separate set of vials.

    • Prepare a "time zero" sample for immediate analysis.

  • Storage:

    • Place the vials in a temperature-controlled oven at 54 ± 2°C.[5]

    • Store the "time zero" sample at -20°C to prevent degradation.

  • Analysis:

    • After 14 days, remove the vials from the oven and allow them to cool to room temperature.[5]

    • Analyze the "time zero" sample and the heated samples by GC-MS (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the heated samples to the "time zero" sample to identify any new peaks corresponding to degradation products.

    • Quantify the amount of this compound remaining and the amount of degradation products formed. A significant decrease in the parent compound or the appearance of degradation products indicates instability under the test conditions.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector (GC-MS).[4]

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injection Volume: 1 µL (with appropriate solvent dilution).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration would be in the range of 10-100 µg/mL.

  • Analysis and Interpretation:

    • Inject the prepared sample into the GC-MS.

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, such as 2-chloro-2-hexene. The mass spectra of these compounds will show characteristic fragmentation patterns, including the loss of HCl.

Visualizations

DecompositionPathway This compound This compound 2-Chloro-2-hexene 2-Chloro-2-hexene This compound->2-Chloro-2-hexene Dehydrochlorination HCl HCl This compound->HCl Elimination

Caption: Primary decomposition pathway of this compound.

TroubleshootingWorkflow start Suspected Decomposition (e.g., odor, color change, inconsistent results) check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed?) start->check_storage analytical_check Perform Analytical Check (GC-MS) check_storage->analytical_check Yes correct_storage Correct Storage Practices check_storage->correct_storage No degraded Decomposition Confirmed analytical_check->degraded Degradation Products Detected not_degraded No Significant Decomposition analytical_check->not_degraded Purity is High use_new_batch Use Fresh, Properly Stored Batch degraded->use_new_batch investigate_other Investigate Other Experimental Factors not_degraded->investigate_other

Caption: Troubleshooting workflow for suspected this compound decomposition.

References

Addressing phase transfer catalysis issues in reactions with 2,2-dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phase transfer catalysis (PTC) involving 2,2-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My dehydrohalogenation of this compound is slow or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Slow or incomplete dehydrohalogenation is a common issue. Several factors can contribute to this problem. Here's a systematic troubleshooting guide:

  • Catalyst Selection and Concentration: The choice of phase transfer catalyst is critical. For dehydrohalogenation reactions, lipophilic quaternary ammonium (B1175870) salts are generally more effective than smaller, more hydrophilic ones.[1] Consider switching to a more organophilic catalyst like a tetraalkylammonium salt with longer alkyl chains (e.g., tetrabutylammonium (B224687) or tetraoctylammonium salts). Increasing the catalyst concentration, typically in the range of 1-5 mol% relative to the substrate, can also enhance the reaction rate.

  • Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is crucial. Higher concentrations of the base generally favor the elimination reaction.[2] For dehydrohalogenation, using a 50% (w/w) aqueous NaOH solution is often effective.

  • Agitation: In a biphasic system, the reaction occurs at the interface between the aqueous and organic phases. Insufficient agitation will result in a small interfacial area, limiting the rate of reaction.[3] Ensure vigorous stirring to create a fine emulsion and maximize the contact between the two phases.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessively high temperatures can lead to catalyst degradation and the formation of unwanted byproducts. A systematic study of the temperature profile is recommended to find the optimal balance.

  • Solvent Choice: The organic solvent can influence the partitioning of the catalyst and the solubility of the substrate and products. While non-polar solvents are common, the use of a co-solvent might be necessary in some cases to improve solubility.

Q2: I am observing significant amounts of side products in my reaction. What are the potential side reactions and how can I suppress them?

A2: The primary side reactions in the PTC of this compound are typically substitution reactions and the formation of isomeric products.

  • Substitution vs. Elimination: While dehydrohalogenation (elimination) is often the desired pathway, nucleophilic substitution can compete, especially if the nucleophile is present in high concentration or if the reaction conditions favor it. To favor elimination over substitution, you can:

    • Use a higher concentration of a strong, non-nucleophilic base.

    • Increase the reaction temperature.

    • Choose a solvent that disfavors substitution (e.g., less polar, aprotic solvents).

  • Isomerization: Depending on the reaction conditions, the initial dehydrohalogenation product, 2-chloro-2-hexene, can potentially isomerize to other chloro-hexene isomers. The subsequent elimination to form a hex-2-yne can also lead to isomerization to other alkyne isomers under harsh basic conditions. Careful control of reaction time and temperature can help minimize these isomerizations.

Q3: How do I choose the right phase transfer catalyst for my reaction with this compound?

A3: The selection of the phase transfer catalyst is crucial for the success of the reaction. Here are some key considerations:

  • Catalyst Structure: For dehydrohalogenation reactions, which proceed via an E2 mechanism, more organophilic quaternary ammonium salts are generally preferred.[1] This is because they can more effectively transport the hydroxide (B78521) ion into the organic phase. Catalysts with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide, are often good choices.

  • Counter-ion: The counter-ion of the catalyst can also play a role. Bromide and chloride salts are commonly used. In some cases, hydrogensulfate salts can be effective.

  • Stability: Ensure the catalyst is stable under the reaction conditions (e.g., high temperature and strong base). Phosphonium salts can sometimes offer higher thermal stability compared to ammonium salts.

Troubleshooting Guide: Data Tables

To assist in your optimization efforts, the following tables provide a summary of how different reaction parameters can affect the outcome of PTC reactions with dihaloalkanes.

Table 1: Effect of Catalyst Type on Dehydrohalogenation Efficiency

Catalyst TypeLipophilicityTypical Efficiency in DehydrohalogenationReference
Benzyltriethylammonium chloride (BTEAC)LowModerate[1]
Tetrabutylammonium bromide (TBAB)ModerateGood to Excellent[4][5]
Tetraoctylammonium bromide (TOAB)HighExcellent[1]
Cetyltrimethylammonium bromide (CTAB)HighGoodGeneral PTC knowledge

Table 2: Influence of Reaction Parameters on Product Distribution (Elimination vs. Substitution)

ParameterTo Favor Elimination (Dehydrohalogenation)To Favor SubstitutionReference
Base High concentration, strong, non-nucleophilic (e.g., 50% NaOH)Milder base, nucleophilic anion[6]
Temperature Higher temperatureLower temperature[6]
Solvent Non-polar, aproticPolar, aprotic[6]
Substrate Structure Tertiary > Secondary > Primary halidePrimary > Secondary > Tertiary halide[6]

Experimental Protocols

General Protocol for PTC Dehydrohalogenation of this compound:

This protocol is a starting point and should be optimized for your specific requirements.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add this compound (1.0 eq) and the chosen organic solvent (e.g., toluene, 5-10 volumes).

  • Catalyst Addition: Add the phase transfer catalyst (e.g., tetrabutylammonium bromide, 2-5 mol%).

  • Base Addition: To the vigorously stirred organic mixture, add a 50% (w/w) aqueous solution of sodium hydroxide (2.5-3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography as needed.

Visual Guides

Below are diagrams to help visualize the key processes and troubleshooting logic in phase transfer catalysis.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase OH_aq OH⁻ (from NaOH) QOH_org Q⁺OH⁻ OH_aq->QOH_org Phase Transfer Na_aq Na⁺ QX_aq Q⁺X⁻ (Catalyst) RCl2 This compound Product1 2-Chloro-2-hexene RCl2->Product1 First Dehydrohalogenation QOH_org->RCl2 Elimination Product2 Hex-2-yne Product1->Product2 Second Dehydrohalogenation QX_org Q⁺X⁻ Product2->QX_org Catalyst Regeneration QX_org->QX_aq Return to Aqueous Phase

Caption: General mechanism of PTC-mediated dehydrohalogenation of this compound.

Troubleshooting_Workflow Start Start: Slow/Incomplete Reaction Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Change_Catalyst Switch to more lipophilic catalyst (e.g., TBAB, TOAB) Check_Catalyst->Change_Catalyst No Check_Base Is base concentration sufficient? Check_Catalyst->Check_Base Yes Increase_Catalyst Increase catalyst loading (1-5 mol%) Change_Catalyst->Increase_Catalyst Increase_Catalyst->Check_Base Increase_Base Use 50% NaOH/KOH Check_Base->Increase_Base No Check_Agitation Is agitation vigorous enough? Check_Base->Check_Agitation Yes Increase_Base->Check_Agitation Increase_Agitation Increase stirring speed Check_Agitation->Increase_Agitation No Check_Temp Is the temperature appropriate? Check_Agitation->Check_Temp Yes Increase_Agitation->Check_Temp Increase_Temp Increase temperature cautiously Check_Temp->Increase_Temp No End Reaction Optimized Check_Temp->End Yes Increase_Temp->End

Caption: Troubleshooting workflow for slow or incomplete PTC reactions.

References

Technical Support Center: Improving Selectivity in Reactions of 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,2-dichlorohexane. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the selectivity of their chemical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

When treated with a base, this compound, a geminal dihalide, primarily undergoes elimination reactions (dehydrohalogenation). The two main pathways are:

  • Double Dehydrohalogenation: This involves the elimination of two molecules of hydrogen chloride (HCl) to form an alkyne. This is typically the favored pathway when using a strong base.

  • Single Dehydrohalogenation: This results in the formation of a chloroalkene (a vinyl chloride). This may occur as an intermediate or a final product, depending on the reaction conditions.

Substitution reactions (SN1/SN2) are generally less common for geminal dihalides like this compound, especially in the presence of strong bases which favor elimination.

Q2: How can I control whether I get an alkyne or a chloroalkene?

The formation of an alkyne versus a chloroalkene is primarily controlled by the stoichiometry and strength of the base.

  • For Alkyne Formation: A strong base in at least a 2:1 molar ratio to the this compound is required to promote the elimination of both chlorine atoms. Very strong bases like sodium amide (NaNH₂) are particularly effective.

  • For Chloroalkene Formation: Using a weaker base or a limited amount of a strong base (a 1:1 molar ratio) can favor the formation of the chloroalkene intermediate. However, isolating this intermediate can be challenging as the second elimination is often rapid.

Q3: When synthesizing an alkyne from this compound, how do I control the position of the triple bond (2-hexyne vs. 1-hexyne)?

The regioselectivity of the double dehydrohalogenation is influenced by the choice of base and the reaction temperature.

  • To favor the internal alkyne (2-hexyne): Use a strong, non-bulky base like sodium amide (NaNH₂) in a solvent such as liquid ammonia (B1221849) or an inert high-boiling solvent. High temperatures with bases like potassium hydroxide (B78521) (KOH) can also favor the formation of the more thermodynamically stable internal alkyne.[1]

  • To favor the terminal alkyne (1-hexyne): While less common from this compound due to the initial chlorine positions, promoting the formation of a terminal alkyne from a suitable precursor often involves a very strong base that can deprotonate the terminal alkyne as it forms, shifting the equilibrium. Forcing the isomerization of an internal alkyne to a terminal one can be achieved with reagents like sodium amide in liquid ammonia, but this is a separate reaction from the initial elimination.

Q4: What are the most common side products in these reactions?

Common side products can include:

  • Isomeric Alkenes/Alkynes: Depending on the reaction conditions, you may get a mixture of alkene or alkyne isomers.

  • Chloroalkene Intermediates: If the reaction does not go to completion, you may have residual chloroalkene intermediates.

  • Products of Substitution: Although less common, substitution products (e.g., alcohols or ethers, depending on the nucleophile/base and solvent) can form, particularly with less hindered bases and lower temperatures.

Troubleshooting Guide

Problem 1: Low or no yield of the desired alkyne.

Possible CauseRecommended Solution
Insufficiently Strong Base The second elimination step (from the vinyl halide intermediate) requires a very strong base. If using KOH or alkoxides, consider switching to sodium amide (NaNH₂) in liquid ammonia.
Incorrect Stoichiometry of Base For the double dehydrohalogenation, at least two equivalents of a strong base are necessary. If you are forming a terminal alkyne, three equivalents are often used to ensure complete reaction and to deprotonate the terminal alkyne.
Presence of Water Strong bases like sodium amide react violently with water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
Low Reaction Temperature While NaNH₂ in liquid ammonia is effective at low temperatures (-33°C), reactions with weaker bases like KOH may require significantly higher temperatures (e.g., 150-200°C) to drive the reaction to completion.[2]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material and any intermediates.

Problem 2: Formation of a mixture of alkyne isomers (e.g., 1-hexyne (B1330390) and 2-hexyne).

Possible CauseRecommended Solution
Base-Induced Isomerization High temperatures and certain bases can cause the triple bond to migrate. To favor the thermodynamically more stable internal alkyne (2-hexyne), higher temperatures can be beneficial. To favor a terminal alkyne, a very strong base like NaNH₂ in liquid ammonia can "trap" the terminal alkyne as its acetylide salt, preventing isomerization.
Non-selective Elimination The choice of base can influence which protons are abstracted. A bulky base like potassium tert-butoxide will preferentially remove the sterically most accessible proton, which can lead to the less substituted "Hofmann" product.[3][4] A smaller base like sodium ethoxide will favor the more substituted "Zaitsev" product.[4]

Problem 3: Significant formation of chloroalkene byproducts.

Possible CauseRecommended Solution
Insufficient Base Ensure at least two equivalents of a strong base are used for the double elimination.
Reaction Time Too Short The second elimination may be slower than the first. Increase the reaction time and monitor for the disappearance of the chloroalkene intermediate.
Reaction Temperature Too Low For weaker bases, higher temperatures are often necessary to overcome the activation energy for the second elimination.

Data Presentation

The following table summarizes expected outcomes for the dehydrohalogenation of this compound under different conditions. Note: Specific yield data for this compound is not widely published; these are expected outcomes based on general principles of elimination reactions.

BaseSolventTemperatureMajor Product(s)Minor Product(s)Expected Yield
Sodium Amide (NaNH₂) (2.5 eq.)Liquid Ammonia-33°C2-Hexyne1-Hexyne, ChlorohexenesModerate to High
Potassium Hydroxide (KOH)EthanolReflux (78°C)2-Chlorohexenes, 1-Chlorohexenes2-Hexyne, Hexan-2-one (from hydrolysis)Low to Moderate
Potassium tert-Butoxide (KOtBu)tert-ButanolReflux (82°C)1-Chloro-1-hexene, 2-Chloro-1-hexene2-HexyneModerate

Experimental Protocols

Protocol 1: Synthesis of 2-Hexyne from this compound using Sodium Amide

This protocol is adapted from standard procedures for the double dehydrohalogenation of geminal dihalides.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Condense approximately 100 mL of ammonia into the flask.

  • Slowly add sodium amide (2.5 molar equivalents) to the liquid ammonia with stirring.

  • In the dropping funnel, prepare a solution of this compound (1 molar equivalent) in anhydrous diethyl ether.

  • Add the this compound solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours while maintaining the temperature with the dry ice condenser.

  • After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hexyne.

  • Purify the product by distillation.

Visualizations

Reaction Pathway for this compound

Reaction_Pathway This compound This compound Vinyl Chloride Intermediate Vinyl Chloride Intermediate This compound->Vinyl Chloride Intermediate -HCl (1st Elimination) Chlorohexene Byproducts Chlorohexene Byproducts This compound->Chlorohexene Byproducts Incomplete Reaction 2-Hexyne 2-Hexyne Vinyl Chloride Intermediate->2-Hexyne -HCl (2nd Elimination) (Zaitsev-like) 1-Hexyne 1-Hexyne Vinyl Chloride Intermediate->1-Hexyne -HCl (2nd Elimination) (Hofmann-like)

Caption: Reaction pathways for this compound.

Troubleshooting Logic for Low Alkyne Yield

Troubleshooting_Alkyne_Yield Start Low/No Alkyne Yield Base_Strength Is the base strong enough? (e.g., NaNH2) Start->Base_Strength Stoichiometry Is base stoichiometry correct? (>2 equivalents) Base_Strength->Stoichiometry Yes Solution1 Use a stronger base (NaNH2) Base_Strength->Solution1 No Anhydrous Are conditions anhydrous? Stoichiometry->Anhydrous Yes Solution2 Increase equivalents of base Stoichiometry->Solution2 No Temp_Time Are temperature/time sufficient? Anhydrous->Temp_Time Yes Solution3 Dry all solvents and glassware Anhydrous->Solution3 No Solution4 Increase temperature or reaction time Temp_Time->Solution4 No

Caption: Troubleshooting low alkyne yield.

References

Technical Support Center: Resolving Emulsion Formation in 2,2-Dichlorohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the aqueous workup of reactions involving 2,2-dichlorohexane.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the aqueous workup of this compound reactions?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] In the context of a chemical workup, it often appears as a cloudy, milky, or thick layer between the distinct organic and aqueous phases, making separation difficult.[2] Emulsions form when one liquid is dispersed into the other as fine droplets, a process often facilitated by vigorous shaking or mixing during liquid-liquid extraction.[1][2] The stability of these mixtures is typically due to the presence of surfactant-like molecules or fine solid particulates that accumulate at the interface between the two liquids, preventing the droplets from coalescing.[2]

Q2: What are the common causes of emulsion formation when working with this compound?

Several factors can promote the formation of emulsions during the workup of this compound reactions:

  • Presence of Surfactant-like Byproducts: Organic reactions can produce amphiphilic molecules that have both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, which act as emulsifying agents.[2]

  • Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can gather at the liquid-liquid interface, physically preventing the separation of the two layers.[3]

  • High Concentration of Solutes: A high concentration of dissolved starting materials, products, or byproducts can increase the viscosity of one or both phases, which hinders separation.[2]

  • Vigorous Shaking: Excessive agitation of the separatory funnel creates a larger surface area between the two phases and breaks one liquid into very fine droplets, promoting emulsion formation.[2]

  • pH of the Aqueous Phase: Emulsions are particularly common when using chlorinated solvents like this compound to extract from a basic aqueous solution.[3] Adjusting the pH can sometimes resolve the issue.[2]

Q3: How can I prevent emulsion formation in the first place?

Preventing an emulsion is often more effective than breaking one.[4] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel to mix the phases.[4][5] This reduces the mechanical energy that leads to the formation of fine droplets.[4]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and then dissolving the residue in the extraction solvent.[3][6]

  • Pre-Filtration: If your reaction mixture contains suspended solids, filter them through a pad of Celite® or a glass wool plug before the extraction.[2][3]

  • Use of Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction that is less prone to emulsion formation.[5] In SLE, the aqueous sample is absorbed onto a solid support, and the organic solvent is passed through it to extract the compound of interest.[5]

Q4: An emulsion has formed. What are the first steps I should take?

When an emulsion forms, the simplest solutions are often effective:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[2] Sometimes, the layers will separate on their own with time.[2]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod to help coalesce the dispersed droplets.[2]

  • "Salting Out" with Brine: Add a saturated aqueous solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force the separation of the layers.[2][7]

Q5: What are the more advanced physical and chemical methods to break a persistent emulsion?

If the initial simple steps fail, several other methods can be employed:

  • Physical Methods:

    • Centrifugation: This is a very effective mechanical technique, especially for small droplet sizes.[4][7] The centrifugal force accelerates the separation of the phases.[1][4]

    • Filtration: Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool can physically break the emulsion.[1][2][3]

    • Heating or Cooling: Gentle heating can reduce the viscosity of the emulsion and facilitate phase separation.[7] Conversely, freezing the mixture can physically break the emulsion as ice crystals form.[7]

  • Chemical Methods:

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, disrupting the emulsion.[1][2][7]

    • pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, carefully adjusting the pH of the aqueous layer with a dilute acid or base can break it.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving emulsions during the aqueous workup of this compound reactions.

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Allow to Stand (10-30 min) Gentle Swirling start->patience check1 Emulsion Resolved? patience->check1 salting_out Add Saturated NaCl (Brine) check1->salting_out No end Problem Solved check1->end Yes check2 Emulsion Resolved? salting_out->check2 physical_methods Physical Methods check2->physical_methods No, try physical methods chemical_methods Chemical Methods check2->chemical_methods or try chemical methods check2->end Yes centrifugation Centrifugation physical_methods->centrifugation filtration Filtration (Celite®) physical_methods->filtration thermal Gentle Heating / Freezing physical_methods->thermal centrifugation->end filtration->end thermal->end solvent_addition Add a Different Organic Solvent chemical_methods->solvent_addition ph_adjustment Adjust pH of Aqueous Layer chemical_methods->ph_adjustment solvent_addition->end ph_adjustment->end

Caption: A decision-making workflow for troubleshooting emulsion formation.

Causes of Emulsion Formation

Emulsion_Causes emulsion Emulsion Formation cause1 Surfactant-like Byproducts emulsion->cause1 cause2 Fine Particulate Matter emulsion->cause2 cause3 High Solute Concentration emulsion->cause3 cause4 Vigorous Shaking emulsion->cause4 cause5 Basic Aqueous Phase with Chlorinated Solvents emulsion->cause5

Caption: Common causes leading to emulsion formation.

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₂Cl₂[8][9][10][11]
Molecular Weight 155.07 g/mol [8][9][10][11]
Density 1.015 g/cm³[8]
Boiling Point ~175 °C (estimate)[8]
Melting Point ~ -48 °C (estimate)[8]
Water Solubility Insoluble[12]
LogP 3.37[8]
Comparison of Emulsion Breaking Techniques
MethodPrincipleAdvantagesDisadvantages
Patience/Gentle Agitation Allows droplets to coalesce naturally.Simplest method, no additives required.Time-consuming, may not be effective for stable emulsions.[2]
Salting Out (Brine) Increases ionic strength of the aqueous phase, decreasing mutual solubility.[2][7]Highly effective, inexpensive, and generally applicable.[2]Adds salt to the aqueous layer; may not work for all systems.[2]
Centrifugation Accelerates phase separation through applied force.[1]Very effective, especially for fine emulsions.[7]Requires a centrifuge, may be difficult for large volumes.[1]
Filtration (Celite®) Physically breaks up the emulsion layer.[3]Effective for emulsions stabilized by solids.[3]Can be slow, may retain some of the desired product.
Solvent Addition Alters the polarity and density of the organic phase to disrupt the emulsion.[2][7]Can be very effective if the right solvent is chosen.[2]Introduces another solvent that must be removed later.[2]
pH Adjustment Neutralizes or alters the solubility of emulsifying agents.[2]Effective for emulsions stabilized by acidic/basic species.[2]Risk of product decomposition if it is pH-sensitive.[7]
Heating/Cooling Changes viscosity and can physically disrupt the emulsion.[7]Simple to implement.Risk of product decomposition with heating; cooling can be slow.[7]

Experimental Protocols

Protocol 1: Breaking an Emulsion by "Salting Out"
  • Transfer the entire contents of the separatory funnel (including the emulsion) into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume).[2]

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[2]

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.

  • Add a layer of Celite® (diatomaceous earth), typically 1-2 cm thick, over the filter paper to form a pad.[2]

  • Gently press down on the Celite® pad with a flat object (like a stopper) to ensure it is compact.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.[2]

  • Apply gentle suction from the filter flask to draw the liquid through the pad.

  • The filtrate in the flask should consist of two distinct layers, which can then be separated.

Mechanism of "Salting Out"

Salting_Out_Mechanism start Emulsified Mixture add_brine Add Saturated NaCl (Brine) start->add_brine increase_ionic_strength Ionic Strength of Aqueous Phase Increases add_brine->increase_ionic_strength decrease_solubility Solubility of Organic Compounds in Aqueous Phase Decreases increase_ionic_strength->decrease_solubility destabilize Emulsifying Agents are Destabilized decrease_solubility->destabilize coalesce Dispersed Droplets Coalesce destabilize->coalesce end Phase Separation coalesce->end

Caption: The mechanism by which "salting out" breaks an emulsion.

References

Technical Support Center: Scaling Up 2,2-Dichlorohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2-dichlorohexane from the laboratory to the pilot plant. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the free-radical chlorination of hexane (B92381). This reaction is typically initiated by ultraviolet (UV) light and involves the substitution of hydrogen atoms on the hexane molecule with chlorine atoms.[1][2][3][4] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Q2: What are the major challenges when scaling up the free-radical chlorination of hexane?

A2: The primary challenges in scaling up this reaction include:

  • Controlling Selectivity: Free-radical chlorination is often non-selective, leading to a mixture of mono-, di-, and polychlorinated isomers.[4][5] Obtaining a high yield of this compound specifically can be difficult.

  • Heat Management: The reaction is exothermic, and managing the heat generated is critical at a larger scale to prevent runaway reactions.

  • Mixing and Mass Transfer: Ensuring efficient mixing of the gaseous chlorine and liquid hexane is crucial for consistent reaction rates and to avoid localized "hot spots."

  • Product Separation and Purification: The product mixture will contain various chlorinated hexanes and unreacted starting material, requiring efficient distillation for separation.

  • Safety: Handling chlorine gas and chlorinated hydrocarbons on a larger scale requires stringent safety protocols.

Q3: How can I improve the selectivity towards this compound?

A3: While achieving high selectivity is challenging, it can be influenced by:

  • Reactant Ratio: Using a large excess of hexane can favor monochlorination, although this may not be ideal for producing dichlorinated products. Controlling the stoichiometry of chlorine to hexane is crucial.

  • Temperature Control: Maintaining a stable and controlled temperature can influence the relative rates of different substitution reactions.

  • Alternative Chlorinating Agents: While chlorine gas is common, other reagents might offer different selectivity profiles, though this would require significant process development.

Q4: What analytical methods are recommended for monitoring the reaction and ensuring product purity?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for monitoring the reaction progress and analyzing the final product purity.[6] This allows for the separation and quantification of different chlorinated hexane isomers and any remaining starting material. A Certificate of Analysis (CoA) should be generated for each batch, with a typical purity requirement of at least 99.0% for many applications.[7]

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of multiple products.

  • Possible Cause: Lack of reaction control, leading to poor selectivity. This is a common issue with free-radical halogenation.[4][8][9]

  • Solution:

    • Optimize Reactant Ratio: Carefully control the molar ratio of chlorine to hexane. A lower chlorine concentration may reduce the formation of higher chlorinated species.

    • Temperature Stability: Ensure the reactor temperature is maintained within a narrow range. Fluctuations can affect the reaction rate and selectivity.

    • UV Light Intensity: The intensity and wavelength of the UV source can influence the rate of radical formation. Ensure consistent and appropriate irradiation.

Problem 2: Reaction is too fast and difficult to control, leading to a rapid temperature increase (runaway reaction).

  • Possible Cause: Poor heat dissipation in the larger pilot plant reactor. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

  • Solution:

    • Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. This may involve using a jacketed reactor with a high-performance heat transfer fluid.

    • Controlled Reagent Addition: Introduce the chlorine gas at a controlled rate to manage the rate of heat generation.

    • Use of a Solvent: In some cases, using an inert solvent can help to moderate the reaction and improve heat transfer, although this will add a separation step later.

Problem 3: Inconsistent batch-to-batch results in the pilot plant.

  • Possible Cause: Variations in raw material quality, inefficient mixing, or inconsistent reaction conditions.

  • Solution:

    • Raw Material Qualification: Ensure the purity of the hexane and chlorine gas is consistent for each batch.

    • Mixing Efficiency: Verify that the agitation in the pilot plant reactor is sufficient to ensure a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be useful in assessing mixing.

    • Process Automation: Implement automated controls for temperature, pressure, and reagent addition to ensure consistent operation.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via free-radical chlorination of hexane in a laboratory setting.

Materials:

  • n-Hexane (reagent grade)

  • Chlorine gas

  • Nitrogen gas

  • Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

  • Gas dispersion tube

  • Condenser

  • Stirring plate and stir bar

  • Gas flow meter

  • Scrubber system with sodium hydroxide (B78521) solution

Procedure:

  • Set up the photochemical reactor with the UV lamp, condenser, gas inlet, and a gas outlet connected to a scrubber.

  • Charge the reactor with a known volume of n-hexane.

  • Purge the system with nitrogen gas to remove any oxygen.

  • Start the stirrer and the cooling system for the condenser.

  • Turn on the UV lamp.

  • Introduce chlorine gas at a controlled flow rate through the gas dispersion tube.

  • Monitor the reaction temperature and maintain it at the desired setpoint.

  • After the desired reaction time, stop the chlorine flow and turn off the UV lamp.

  • Purge the system with nitrogen to remove any remaining chlorine gas.

  • The crude product can then be analyzed by GC-MS and purified by fractional distillation.

Pilot Plant-Scale Synthesis of this compound

Objective: To scale up the synthesis of this compound to a pilot plant scale.

Equipment:

  • Jacketed glass-lined or stainless steel reactor (e.g., 100-3000 L) equipped with an agitator, temperature and pressure sensors, and a bottom outlet valve.[10]

  • UV lamp system suitable for the reactor size.

  • Chlorine gas cylinder with a mass flow controller.

  • Heat transfer unit for reactor temperature control.

  • Condenser and receiver for vapor recovery.

  • Scrubber system for off-gas treatment.

Procedure:

  • Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with a pre-determined quantity of n-hexane.

  • Start the agitator to ensure proper mixing.

  • Circulate the heat transfer fluid through the reactor jacket to bring the hexane to the desired starting temperature.

  • Initiate the UV light source.

  • Introduce chlorine gas into the reactor at a controlled rate using the mass flow controller.

  • Continuously monitor the reaction temperature and pressure. Adjust the chlorine addition rate and/or the cooling system to maintain the desired reaction conditions.

  • Once the target conversion is reached (as determined by in-process analysis or reaction time), stop the chlorine flow and turn off the UV lamp.

  • Purge the reactor with nitrogen to remove residual chlorine.

  • Transfer the crude product to a storage tank for subsequent purification by distillation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot Plant-Scale Reaction Parameters

ParameterLaboratory-ScalePilot Plant-Scale
Hexane Volume 500 mL500 L
Chlorine Flow Rate 0.1-0.5 L/min1-5 kg/hr
Reaction Temperature 20-40 °C20-40 °C
UV Source 100-400 W Mercury Lamp1-5 kW UV Lamp System
Typical Yield of Dichlorinated Hexanes 30-50%30-50%
Purity of this compound after distillation >98%>99%

Visualizations

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_further_propagation Further Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light Hexane C₆H₁₄ Hexyl_rad C₆H₁₃• Hexane->Hexyl_rad + Cl• Cl_rad1 Cl• HCl HCl Chlorohexane C₆H₁₃Cl Hexyl_rad->Chlorohexane + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Chlorohexane2 C₆H₁₃Cl Dichlorohexyl_rad C₆H₁₂Cl• Chlorohexane2->Dichlorohexyl_rad + Cl• Cl_rad3 Cl• HCl2 HCl Dichlorohexane C₆H₁₂Cl₂ (e.g., this compound) Dichlorohexyl_rad->Dichlorohexane + Cl₂ Cl2_prop2 Cl₂ Cl_rad4 Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Hexyl_rad_term C₆H₁₃• Chlorohexane_term C₆H₁₃Cl Hexyl_rad_term->Chlorohexane_term Cl_rad_term3 Cl•

Caption: Free-radical chlorination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Analyze Product Mixture by GC-MS Start->Check_Purity High_Isomers High Concentration of Other Isomers? Check_Purity->High_Isomers High_Starting_Material High Concentration of Unreacted Hexane? High_Isomers->High_Starting_Material No Optimize_Ratio Adjust Chlorine to Hexane Ratio High_Isomers->Optimize_Ratio Yes Increase_Time Increase Reaction Time or Chlorine Flow High_Starting_Material->Increase_Time Yes End Improved Yield High_Starting_Material->End No Control_Temp Improve Temperature Control Optimize_Ratio->Control_Temp Check_UV Verify UV Lamp Intensity and Wavelength Control_Temp->Check_UV Check_UV->End Check_Mixing Evaluate Mixing Efficiency Increase_Time->Check_Mixing Check_Mixing->End

Caption: Troubleshooting workflow for low yield of this compound.

References

Validation & Comparative

Comparative Reactivity of 2,2-Dichlorohexane and 1,2-Dichlorohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and electronic factors influencing the reactivity of geminal and vicinal dichloroalkanes in elimination and substitution reactions.

This guide provides a comprehensive comparison of the reactivity of 2,2-dichlorohexane, a geminal dihalide, and 1,2-dichlorohexane (B1605181), a vicinal dihalide. Understanding the distinct chemical behaviors of these isomers is crucial for researchers and professionals in drug development and chemical synthesis, as the position of the halogen atoms significantly impacts reaction pathways and product distributions. This analysis is supported by theoretical principles and available experimental data on analogous compounds.

Introduction to Geminal and Vicinal Dihalides

This compound and 1,2-dichlorohexane are structural isomers with the molecular formula C₆H₁₂Cl₂. The key difference lies in the placement of the two chlorine atoms:

  • This compound: Both chlorine atoms are attached to the same carbon atom (carbon-2), classifying it as a geminal dihalide .

  • 1,2-Dichlorohexane: The chlorine atoms are attached to adjacent carbon atoms (carbon-1 and carbon-2), classifying it as a vicinal dihalide .[1][2]

This seemingly subtle difference in structure leads to distinct electronic and steric environments around the C-Cl bonds, profoundly influencing their reactivity, particularly in base-induced elimination reactions.

Comparative Reactivity Analysis

The primary reaction pathway for alkyl halides upon treatment with a base is elimination, specifically dehydrohalogenation, leading to the formation of alkenes or alkynes. Substitution reactions can also occur as a competing pathway.

FeatureThis compound (Geminal)1,2-Dichlorohexane (Vicinal)
Primary Reaction Double dehydrohalogenationDehydrohalogenation
Major Product(s) Alkynes (e.g., 1-hexyne (B1330390), 2-hexyne)Alkenes (e.g., 1-chloro-1-hexene, 2-chloro-1-hexene)
Reaction Intermediate Vinylic halide (less stable)-
Relative Reactivity Generally less reactive towards the first eliminationGenerally more reactive towards the first elimination
Steric Hindrance Higher at the carbon bearing two chlorine atomsLower at the carbons bearing one chlorine atom each

Table 1: Comparative Reactivity of this compound and 1,2-Dichlorohexane.

Elimination Reactions

1,2-Dichlorohexane (Vicinal Dihalide):

Vicinal dihalides readily undergo E2 (bimolecular elimination) reactions in the presence of a strong base to form an alkene.[3] The reaction proceeds via a concerted mechanism where the base abstracts a proton from a carbon adjacent to the carbon bearing a chlorine atom, and simultaneously, the chloride ion departs, forming a double bond.

In the case of 1,2-dichlorohexane, the initial dehydrohalogenation can lead to the formation of isomeric chloroalkenes, such as 1-chloro-1-hexene and 2-chloro-1-hexene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[4] However, the stereochemistry of the starting material and the nature of the base can also influence the product distribution.

This compound (Geminal Dihalide):

Geminal dihalides can also undergo elimination reactions. The first dehydrohalogenation of this compound yields a vinylic halide (e.g., 2-chloro-2-hexene or 2-chloro-1-hexene). Vinylic halides are generally less reactive towards elimination than their alkyl halide counterparts due to the increased strength of the C-Cl bond with sp² hybridization.

However, with a sufficiently strong base and/or higher temperatures, a second elimination can occur, leading to the formation of an alkyne.[5] For this compound, this double dehydrohalogenation can produce a mixture of 1-hexyne and 2-hexyne (B165341). The formation of the terminal alkyne (1-hexyne) may be favored with a strong, sterically hindered base.

Comparative Reaction Rates:

  • Steric Hindrance: The two chlorine atoms on the same carbon in this compound create more steric bulk, potentially hindering the approach of the base to the adjacent protons.

  • Intermediate Stability: The transition state leading to the vinylic halide intermediate from the geminal dihalide may be higher in energy compared to the transition state for the formation of a simple alkene from the vicinal dihalide.

Substitution Reactions

Substitution reactions (Sₙ1 and Sₙ2) are also possible for both isomers, competing with elimination. The outcome depends on several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature. Generally, strong, non-bulky nucleophiles and lower temperatures favor substitution, while strong, bulky bases and higher temperatures favor elimination.[6]

For both this compound and 1,2-dichlorohexane, which are secondary alkyl halides, a mixture of substitution and elimination products is often observed.

Experimental Protocols

While specific experimental protocols for a direct kinetic comparison of this compound and 1,2-dichlorohexane are not extensively published, the following general methodologies can be adapted for such a study.

General Protocol for Dehydrohalogenation and Kinetic Analysis

Objective: To compare the rates of dehydrohalogenation of this compound and 1,2-dichlorohexane by monitoring the reaction progress over time.

Materials:

  • This compound

  • 1,2-dichlorohexane

  • Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Internal standard (e.g., a non-reactive high-boiling alkane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a standardized solution of the base (e.g., 0.1 M KOH in anhydrous ethanol).

  • Initiation: Add a known amount of the dichlorohexane isomer and the internal standard to the flask.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a dilute acid to neutralize the base.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Analyze the extracted samples by GC-MS to identify and quantify the starting material and the elimination/substitution products.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. The rate constants can be calculated by fitting the data to the appropriate rate law.[7]

Product Identification:

The products of the elimination reactions can be identified using GC-MS by comparing their mass spectra and retention times to those of authentic samples or by interpreting their fragmentation patterns.[8][9]

  • 1,2-Dichlorohexane elimination products: Expect to see peaks corresponding to 1-chloro-1-hexene (cis and trans isomers) and 2-chloro-1-hexene.

  • This compound elimination products: Expect to see peaks for 2-chloro-2-hexene, 2-chloro-1-hexene, and potentially 1-hexyne and 2-hexyne if a second elimination occurs.

Visualizing Reaction Pathways

Dehydrohalogenation of 1,2-Dichlorohexane

G 1,2-Dichlorohexane 1,2-Dichlorohexane 1-Chloro-1-hexene 1-Chloro-1-hexene 1,2-Dichlorohexane->1-Chloro-1-hexene -HCl (E2) 2-Chloro-1-hexene 2-Chloro-1-hexene 1,2-Dichlorohexane->2-Chloro-1-hexene -HCl (E2)

Caption: E2 elimination of 1,2-dichlorohexane yields isomeric chloroalkenes.

Dehydrohalogenation of this compound

G This compound This compound Vinylic Halide Intermediate Vinylic Halide Intermediate This compound->Vinylic Halide Intermediate -HCl (E2) Alkyne Alkyne Vinylic Halide Intermediate->Alkyne -HCl (E2)

Caption: Double dehydrohalogenation of this compound proceeds via a vinylic halide.

Experimental Workflow for Kinetic Analysis

G cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis Reaction Setup Reaction Setup Initiation Initiation Reaction Setup->Initiation Sampling Sampling Initiation->Sampling Quenching Quenching Sampling->Quenching Extraction Extraction Quenching->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for the kinetic study of dichlorohexane elimination reactions.

Conclusion

The reactivity of dichlorohexane isomers is a clear illustration of how the structural arrangement of functional groups dictates chemical behavior. 1,2-dichlorohexane, as a vicinal dihalide, is primed for a single dehydrohalogenation to yield alkenes. In contrast, this compound, a geminal dihalide, can undergo a sequential double dehydrohalogenation to form alkynes, a process that is generally slower for the initial elimination step.

For researchers in drug development and chemical synthesis, a thorough understanding of these reactivity differences is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes to desired products. While direct quantitative comparative data for these specific hexane (B92381) isomers is sparse, the principles outlined in this guide, combined with the suggested experimental protocols, provide a solid framework for conducting such a comparative analysis.

References

A Comparative Analysis of Dichlorohexane Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological data for various isomers of dichlorohexane. Due to significant gaps in the available literature for many of these isomers, this document also draws upon data from related chlorinated hydrocarbons and discusses potential toxicological profiles based on structure-activity relationships. It is intended to serve as a resource for researchers and professionals in toxicology and drug development.

Quantitative Toxicity Data

Direct comparative toxicity data for all dichlorohexane isomers is scarce in publicly accessible literature. Much of the available information is qualitative, derived from safety data sheets that indicate potential for irritation or other health effects without providing specific quantitative metrics. The following table summarizes the limited quantitative data found for dichlorohexane isomers and the closely related 1,2-dichloroethane.

IsomerCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)Other Toxicity Data
1,6-Dichlorohexane 2163-00-02,675 mg/kgNo data availableCauses skin and eye irritation.[1]
1,2-Dichloroethane 107-06-2400 - 1000 mg/kg bw~4000 mg/m³ (7h) to >49,000 mg/m³ (0.5h)Considered harmful after inhalation and oral application. Death is thought to occur through CNS and cardiovascular depression.[2]
1,2-Dichlorohexane 2162-92-7No data availableNo data availableNo toxicity data available.
1,3-Dichlorohexane 56375-88-3No data availableNo data availableNo toxicity data available.
1,4-Dichlorohexane 50635-35-3No data availableNo data availableNo toxicity data available.
1,5-Dichlorohexane 24655-63-8No data availableNo data availableNo toxicity data available.
2,2-Dichlorohexane 42131-89-5No data availableNo data availableNo toxicity data available.
2,3-Dichlorohexane 54305-87-2No data availableNo data availableNo toxicity data available.
2,5-Dichlorohexane 13275-18-8No data availableNo data availableNo toxicity data available.
3,3-Dichlorohexane 86525-67-9No data availableNo data availableNo toxicity data available.

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity: Chlorinated hydrocarbons are known to exert neurotoxic effects.[3] For instance, isomers of hexachlorocyclohexane (B11772) have been shown to interact with the GABA-A receptor-linked chloride channel, leading to either convulsant or depressant effects on the central nervous system depending on the isomer.[4] It is plausible that dichlorohexane isomers could exhibit similar neurotoxic mechanisms, with variations in potency and effect based on their specific structures.

Metabolic Activation and Cytotoxicity: The toxicity of many halogenated hydrocarbons is dependent on their metabolism, which can produce reactive intermediates. These intermediates can cause cellular damage through mechanisms such as oxidative stress and covalent binding to cellular macromolecules. In vitro studies on short-chain chlorinated hydrocarbons have demonstrated their potential for mutagenicity and genotoxicity, often influenced by metabolic activation.[5]

The following diagram illustrates a hypothetical signaling pathway for dichlorohexane-induced cytotoxicity, based on general principles of toxicity for chlorinated hydrocarbons.

ToxicityPathway cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Stress & Damage cluster_3 Cellular Response Dichlorohexane Isomer Dichlorohexane Isomer Metabolism (e.g., P450) Metabolism (e.g., P450) Dichlorohexane Isomer->Metabolism (e.g., P450) Reactive Metabolites Reactive Metabolites Metabolism (e.g., P450)->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Macromolecule Adducts Macromolecule Adducts Reactive Metabolites->Macromolecule Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Macromolecule Adducts->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial Dysfunction->Necrosis

Hypothetical signaling pathway for dichlorohexane-induced cytotoxicity.

Experimental Protocols

Standardized experimental protocols for assessing the toxicity of chemicals like dichlorohexane isomers are well-established in the field of toxicology. The following provides a general overview of key experimental methodologies.

Acute Oral Toxicity (LD50):

  • Test Guideline: OECD Test Guideline 401 (or equivalent).

  • Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

    • The LD50, the dose estimated to be lethal to 50% of the animals, is calculated.

  • Data Collected: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Acute Inhalation Toxicity (LC50):

  • Test Guideline: OECD Test Guideline 403.

  • Principle: Animals (typically rats) are exposed to the test substance in the air for a defined period (usually 4 hours).

  • Procedure:

    • The test substance is generated as a vapor or aerosol in an inhalation chamber.

    • Groups of animals are exposed to different concentrations of the substance.

    • Animals are observed during and after exposure for signs of toxicity and mortality.

    • The LC50, the concentration estimated to be lethal to 50% of the animals, is determined.

  • Data Collected: Mortality, clinical signs, respiratory parameters, body weight, and pathology of the respiratory tract and other organs.

The following diagram illustrates a general workflow for in vivo toxicity testing.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Analysis Dose Formulation Dose Formulation Dose Administration Dose Administration Dose Formulation->Dose Administration Animal Acclimation Animal Acclimation Animal Acclimation->Dose Administration Clinical Observations Clinical Observations Dose Administration->Clinical Observations Body Weight Measurement Body Weight Measurement Clinical Observations->Body Weight Measurement Terminal Procedures Terminal Procedures Body Weight Measurement->Terminal Procedures Histopathology Histopathology Terminal Procedures->Histopathology Statistical Analysis Statistical Analysis Terminal Procedures->Statistical Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dichlorohexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2,2-dichlorohexane is critical for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of two common analytical methods for the quantification of this compound: Gas Chromatography with an Electron Capture Detector (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents a summary of validation parameters to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of typical performance characteristics for GC-ECD and GC-MS.

Validation ParameterGas Chromatography-Electron Capture Detector (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Low µg/LHigh ng/L
Limit of Quantification (LOQ) Mid µg/LLow µg/L
Specificity Good for halogenated compounds, but susceptible to interferences from other electron-capturing compounds.[1][2]High, based on mass-to-charge ratio, providing definitive identification.[3][4]

Experimental Protocols

The following protocols are based on established methodologies for the analysis of chlorinated hydrocarbons and can be adapted for this compound.[1][2][5][6][7]

Sample Preparation: Liquid-Liquid Extraction
  • For aqueous samples, take a 1-liter sample in a 2-liter separatory funnel. For solid samples, a suitable extraction method like Soxhlet or ultrasonic extraction with an appropriate solvent should be employed.

  • Adjust the pH of aqueous samples to neutral (pH 5-9) with sodium hydroxide (B78521) or sulfuric acid.

  • Add 60 mL of a suitable extraction solvent, such as methylene (B1212753) chloride or hexane, to the sample.

  • Shake the funnel vigorously for 1-2 minutes with periodic venting to release pressure.

  • Allow the organic layer to separate from the aqueous layer for a minimum of 10 minutes.

  • Drain the organic layer into a flask.

  • Repeat the extraction step two more times using fresh portions of the extraction solvent.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish concentrator.

  • The extract is now ready for analysis by GC-ECD or GC-MS.

Analytical Method 1: Gas Chromatography with Electron Capture Detector (GC-ECD)
  • Instrumentation: A gas chromatograph equipped with an electron capture detector.

  • Column: A 30 m x 0.32 mm ID fused-silica capillary column coated with a 1.8 µm film of a suitable stationary phase (e.g., 5% phenyl-95% methylpolysiloxane).

  • Injector Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/minute.

    • Hold at 150°C for 5 minutes.

  • Carrier Gas: Nitrogen or Argon/Methane, at a flow rate of 1-5 mL/minute.

  • Detector Temperature: 300°C.

Analytical Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of a suitable stationary phase (e.g., 5% phenyl-95% methylpolysiloxane).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 200°C at 10°C/minute.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium, at a flow rate of 1 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[8][9][10] The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-ECD, GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Analysis L->M

Caption: A typical workflow for the development and validation of an analytical method.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the method. The following diagram shows the logical relationship between these key validation parameters.

Validation Parameter Relationships cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Applicability Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ LOD->LOQ Linearity Linearity LOQ->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

Navigating Stereoselectivity in Reactions of 2,2-Dichlorohexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and controlling the stereochemical outcome of chemical reactions is paramount. This guide provides a comparative analysis of the stereoselectivity in key reactions of 2,2-dichlorohexane and its derivatives, offering insights into the factors that govern the formation of specific stereoisomers. Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide leverages established principles of stereochemistry and provides comparative data from analogous, well-studied systems to predict and explain the stereochemical behavior of this geminal dichloride.

Dehydrohalogenation: A Battle of Regio- and Stereoisomers

Dehydrohalogenation of this compound, typically achieved by treatment with a strong base, is expected to proceed via an E2 mechanism. This reaction can lead to a mixture of regio- and stereoisomeric vinyl chlorides. The primary factors influencing the product distribution are the nature of the base and the stereochemical requirements of the E2 transition state.

Comparison of Base-Induced Dehydrohalogenation

The choice of base is a critical determinant of the major product. Non-bulky bases tend to favor the thermodynamically more stable, more substituted alkene (Zaitsev's rule), while sterically hindered bases favor the formation of the less substituted, kinetically favored alkene (Hofmann product).

Substrate (Analogue)BaseSolventMajor ProductMinor ProductReference Compound Data
2-Bromobutane (B33332)Sodium Ethoxide (NaOEt)Ethanol (B145695)trans-2-Butenecis-2-Butene, 1-Butene~71% trans-2-Butene, ~29% other isomers
2-BromobutanePotassium tert-Butoxide (KOtBu)tert-Butanol1-Butenetrans-2-Butene, cis-2-Butene~70% 1-Butene, ~30% other isomers

Data presented for 2-bromobutane is illustrative of the general principles of Zaitsev and Hofmann elimination and is used as a proxy for the behavior of this compound.

Experimental Protocol: Dehydrohalogenation of an Alkyl Halide (General Procedure)

A solution of the alkyl halide in a suitable solvent (e.g., ethanol or tert-butanol) is treated with a strong base (e.g., sodium ethoxide or potassium tert-butoxide) at an appropriate temperature. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent, and purifying by distillation or column chromatography.

Dehydrohalogenation cluster_products Potential Products This compound This compound Vinyl Chloride Isomers Vinyl Chloride Isomers This compound->Vinyl Chloride Isomers Base (e.g., NaOEt, KOtBu) 2-Chloro-1-hexene 2-Chloro-1-hexene Vinyl Chloride Isomers->2-Chloro-1-hexene Hofmann Product (Bulky Base) (E)-2-Chloro-2-hexene (E)-2-Chloro-2-hexene Vinyl Chloride Isomers->(E)-2-Chloro-2-hexene Zaitsev Product (Non-bulky Base) (Z)-2-Chloro-2-hexene (Z)-2-Chloro-2-hexene Vinyl Chloride Isomers->(Z)-2-Chloro-2-hexene Zaitsev Product (Non-bulky Base)

Caption: Dehydrohalogenation of this compound.

Reduction of the Geminal Dichloride

The reduction of the C-Cl bonds in this compound can potentially lead to the formation of monochlorinated or fully reduced alkanes. The stereochemical outcome of such a reduction would be highly dependent on the reducing agent and the reaction mechanism.

Conceptual Comparison of Reducing Agents

Reducing Agent TypeExpected StereoselectivityMechanistic Consideration
Achiral Metal Hydrides (e.g., NaBH₄, LiAlH₄)Low to noneNucleophilic attack of hydride from either face of a transient carbocation-like species or a concerted displacement.
Chiral Metal Hydrides (e.g., Alpine Borane®, CBS reagents)Potentially highThe chiral environment of the reagent directs the delivery of the hydride to one face of the substrate, leading to an excess of one enantiomer.

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone (General Procedure)

To a solution of the prochiral ketone in an anhydrous solvent under an inert atmosphere, the chiral reducing agent is added at a low temperature. The reaction is stirred for a specified period, and the progress is monitored. The reaction is then quenched, and the product is isolated and purified. The enantiomeric excess is determined using chiral chromatography or NMR with a chiral shift reagent.

Reduction cluster_products Potential Products 2,2-Dichloro-3-hexanone\n(Derivative) 2,2-Dichloro-3-hexanone (Derivative) Diastereomeric Chlorohydrins Diastereomeric Chlorohydrins 2,2-Dichloro-3-hexanone\n(Derivative)->Diastereomeric Chlorohydrins Chiral Reducing Agent (2R,3S)-2-Chloro-3-hexanol (2R,3S)-2-Chloro-3-hexanol Diastereomeric Chlorohydrins->(2R,3S)-2-Chloro-3-hexanol (2S,3S)-2-Chloro-3-hexanol (2S,3S)-2-Chloro-3-hexanol Diastereomeric Chlorohydrins->(2S,3S)-2-Chloro-3-hexanol (2R,3R)-2-Chloro-3-hexanol (2R,3R)-2-Chloro-3-hexanol (2S,3R)-2-Chloro-3-hexanol (2S,3R)-2-Chloro-3-hexanol

Caption: Stereoselective reduction of a this compound derivative.

Nucleophilic Substitution at the C2 Position

Direct nucleophilic substitution at the C2 position of this compound is challenging due to steric hindrance and the presence of two electron-withdrawing chlorine atoms. SN2 reactions would be severely hindered, while SN1 reactions would proceed through a highly unstable secondary carbocation.

However, in derivatives of this compound where a neighboring group can participate, or under conditions that favor alternative mechanisms, stereoselective substitution might be possible. For instance, the presence of a hydroxyl group at C3 could lead to intramolecular reactions with stereochemical control.

Conceptual Comparison of Substitution Scenarios

Reaction ScenarioPlausible MechanismExpected Stereochemical Outcome
Direct attack by a strong nucleophileSN2-like (highly disfavored)Inversion of configuration (if it occurs)
Solvolysis in a polar protic solventSN1-like (disfavored)Racemization
Intramolecular substitution in a derivative (e.g., 2,2-dichloro-3-hexanol)Neighboring group participationRetention or inversion, depending on the specific mechanism

Experimental Protocol: Nucleophilic Substitution (General Procedure)

The substrate is dissolved in a suitable solvent, and the nucleophile is added. The reaction mixture is heated or stirred at room temperature for a period determined by monitoring the reaction progress. The product is then isolated by extraction and purified by chromatography or distillation. The stereochemical outcome is analyzed using polarimetry and spectroscopic methods.

Substitution cluster_workflow General Workflow A This compound Derivative B Reaction with Nucleophile A->B C Product Isolation B->C D Stereochemical Analysis C->D

Caption: Logical workflow for a nucleophilic substitution experiment.

Conclusion

The stereoselectivity of reactions involving this compound derivatives is a complex interplay of steric and electronic factors, reaction mechanisms, and the choice of reagents. While direct experimental data on the parent compound is limited, a thorough understanding of fundamental stereochemical principles allows for reasoned predictions of reaction outcomes. For dehydrohalogenation, the choice of base is the primary tool for controlling regioselectivity. In reduction and nucleophilic substitution reactions, the introduction of chirality in the reagent or substrate is essential for achieving stereocontrol. Further experimental investigation into the reactivity of this compound and its derivatives is warranted to fully elucidate its stereochemical behavior and unlock its potential in stereoselective synthesis.

Benchmarking the performance of catalysts for reactions involving 2,2-dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of catalyst performance for key reactions involving 2,2-dichlorohexane, a molecule of interest in various chemical syntheses. Due to a scarcity of published data specifically for this compound, this document leverages experimental findings from analogous chloroalkanes to predict catalyst efficacy and outline potential reaction pathways. The information herein is intended to serve as a foundational resource for catalyst selection and experimental design.

Dehydrochlorination of this compound

Dehydrochlorination of this compound is a critical reaction for the synthesis of unsaturated chloroalkenes, which are valuable intermediates. The reaction involves the elimination of a hydrogen chloride (HCl) molecule. Based on studies of similar chlorinated alkanes, metal oxides and carbon-based catalysts are promising candidates.

Potential Reaction Products:

The dehydrochlorination of this compound can theoretically yield two primary isomers of monochlorohexene: 2-chloro-1-hexene and 2-chloro-2-hexene.

Catalyst Performance Comparison (Analogous Data)

The following table summarizes the performance of various catalysts in the dehydrochlorination of other chloroalkanes, which can be considered indicative for this compound.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity (%)Key Findings
Cs/Al₂O₃1,1,2-Trichloroethane260-92.09 (to Dichloroethene)High selectivity to the primary dehydrochlorinated product.[1]
Ba/Al₂O₃1,1,2-Trichloroethane260-91.77 (to Dichloroethene)Slightly lower selectivity compared to Cs/Al₂O₃.[1]
CN-DMF1,1,2-Trichloroethane25023.96-Exhibited good catalytic performance but had deactivation issues.[1]
Iron Oxide-basedChloroalkanesNot Specified-Selective to AlkenesEffective for selective dehydrochlorination to corresponding alkenes.
N-doped Activated Carbon1,2-Dichloroethane250High>98.5 (to Vinyl Chloride)High selectivity and stability.
Experimental Protocol: Gas-Phase Catalytic Dehydrochlorination

This generalized protocol is based on methodologies for the dehydrochlorination of chlorinated alkanes.

  • Catalyst Preparation: The catalyst (e.g., metal oxide supported on alumina) is prepared by impregnation or other suitable methods, followed by calcination.

  • Reactor Setup: A fixed-bed reactor is typically used. The catalyst is packed into the reactor, which is placed inside a furnace.

  • Reaction Execution:

    • The system is purged with an inert gas (e.g., nitrogen).

    • The reactor is heated to the desired reaction temperature.

    • A carrier gas is bubbled through liquid this compound to introduce its vapor into the reactor.

    • The reaction products are passed through a condenser to collect the liquid products.

  • Product Analysis: The products are analyzed by gas chromatography (GC) and mass spectrometry (MS) to determine conversion and selectivity.

Dehydrochlorination_Pathway This compound This compound 2-Chloro-1-hexene 2-Chloro-1-hexene This compound->2-Chloro-1-hexene - HCl 2-Chloro-2-hexene 2-Chloro-2-hexene This compound->2-Chloro-2-hexene - HCl HCl HCl

Dehydrochlorination of this compound.

Hydrodechlorination of this compound

Hydrodechlorination involves the replacement of chlorine atoms with hydrogen. For this compound, this can proceed in a stepwise manner to first yield 2-chlorohexane (B1581597) and finally n-hexane. Palladium-based catalysts are widely recognized for their high activity in this type of reaction.[2]

Catalyst Performance Comparison (Analogous Data)

Data from hydrodechlorination of other chloroalkanes suggests the following trends.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity (%)Key Findings
Pd/CTrichloromethane35010075 (to Olefins)Bimetallic Ag-Pd catalysts showed high selectivity to olefins.[3]
Pd-Au/Al₂O₃ChloroformAmbientHigh-Au promotes the hydrodechlorination activity of Pd.[4]
Pt-Cu/SiO₂1,2-Dichloroethane~200High100 (to Ethylene)Cu-rich alloys are selective towards ethylene.
Experimental Protocol: Liquid-Phase Catalytic Hydrodechlorination

This protocol is a general guideline for hydrodechlorination reactions.

  • Catalyst Preparation: A supported palladium catalyst (e.g., 5% Pd on activated carbon) is typically used.

  • Reactor Setup: A batch reactor (e.g., a Parr autoclave) is suitable for liquid-phase reactions.

  • Reaction Execution:

    • The catalyst, solvent (e.g., ethanol), and this compound are added to the reactor.

    • The reactor is sealed and purged with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The mixture is heated to the reaction temperature and stirred.

  • Product Analysis: Samples are taken periodically and analyzed by GC-MS to monitor the progress of the reaction.

Hydrodechlorination_Pathway This compound This compound 2-Chlorohexane 2-Chlorohexane This compound->2-Chlorohexane +H₂, -HCl n-Hexane n-Hexane 2-Chlorohexane->n-Hexane +H₂, -HCl

Hydrodechlorination of this compound.

Isomerization of this compound

Isomerization of this compound could lead to a variety of other dichlorohexane isomers. This reaction is typically catalyzed by Lewis acids or solid acid catalysts like zeolites.

Catalyst Performance Comparison (Analogous Data)

The isomerization of dichlorotoluenes provides insight into potential catalysts for dichlorohexanes.

CatalystSubstrateTemperature (°C)Key Isomer Yields (%)Key Findings
AlCl₃2,5-Dichlorotoluene119-1792,4-DCT (16.2), 3,5-DCT (9.6), 2,6-DCT (5.6)Lewis acids are effective for isomerization, but may also lead to redistribution byproducts.[5][6]
Zirconium-containing Zeolite (Pentasil type)Monochlorotoluenes / DichlorotoluenesNot Specified-High activity and long service life for isomerization.[7]
Pt-H-Beta ZeoliteHexadecane22076 (Isomers)Bifunctional catalysts are effective for hydroisomerization.[8]
Experimental Protocol: Catalytic Isomerization

This protocol is a generalized procedure for isomerization.

  • Catalyst Preparation: The catalyst (e.g., AlCl₃ or a zeolite) is activated if necessary (e.g., by heating under vacuum).

  • Reactor Setup: The reaction can be carried out in a batch reactor under an inert atmosphere.

  • Reaction Execution:

    • The catalyst and this compound are charged into the reactor.

    • The mixture is heated to the desired temperature and stirred.

    • The reaction is monitored over time.

  • Product Analysis: Aliquots are taken, quenched, and analyzed by GC-MS to determine the product distribution.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synthesis Synthesis/Procurement Catalyst_Characterization Characterization (e.g., XRD, BET) Catalyst_Synthesis->Catalyst_Characterization Catalyst_Activation Activation/Pre-treatment Catalyst_Characterization->Catalyst_Activation Reactor_Setup Reactor Setup Catalyst_Activation->Reactor_Setup Reaction_Execution Reaction Execution Reactor_Setup->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection Product_Analysis Analysis (e.g., GC-MS) Product_Collection->Product_Analysis Data_Interpretation Data Interpretation Product_Analysis->Data_Interpretation Data_Interpretation->Catalyst_Synthesis Optimization

General experimental workflow for catalyst screening.

References

Comparative study of the environmental degradation of different dichloroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of various dichloroalkanes reveals significant differences in their degradation rates and pathways, influenced by factors such as isomer structure, environmental conditions, and microbial activity. This guide synthesizes key experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Dichloroalkanes, a class of halogenated hydrocarbons, are prevalent environmental contaminants due to their widespread industrial use. Their persistence and potential toxicity necessitate a thorough understanding of their degradation processes. This comparative study focuses on the environmental degradation of several common dichloroalkanes, including 1,1-dichloroethane (B41102), 1,2-dichloroethane (B1671644), 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane (B93676), and 2,2-dichloropropane (B165471), under various biotic and abiotic conditions.

Comparative Degradation Rates

The environmental persistence of dichloroalkanes is often quantified by their half-lives. The following tables summarize reported half-life values for different dichloroalkanes under various degradation processes. It is important to note that these values can vary significantly depending on specific experimental conditions such as temperature, pH, soil type, and microbial populations.

Table 1: Half-lives of Dichloroethanes

CompoundDegradation ProcessMediumHalf-lifeReference
1,1-Dichloroethane Atmospheric Photo-oxidationAir44 - 62 days[1][2]
Hydrolysis (pH 7, 25 °C)Water~60 years[3]
Biodegradation (Anaerobic)Subsurface Soil>30 - 60 days[3]
1,2-Dichloroethane Atmospheric Photo-oxidationAir73 days[4][5]
EvaporationWaterSeveral hours to 10 days[6]
Biodegradation (Aerobic)Water100 days[7]
Biodegradation (Anaerobic)Water400 days[7]
Biodegradation (Aerobic)Soil71 - 168 days[8]

Table 2: Half-lives of Dichloropropanes

CompoundDegradation ProcessMediumHalf-lifeReference
1,2-Dichloropropane HydrolysisWater175 - 1400 days[1]
Biodegradation (Anaerobic)Groundwater6 months - 2 years[6]
1,3-Dichloropropane Hydrolysis (20 °C)Deionized Water9.8 days[9]
BiodegradationSandy Soil2 - 3.5% degradation per day[10]
BiodegradationClay-containing SoilUp to 25% degradation per day[10]
2,2-Dichloropropane HydrolysisWater-

Degradation Pathways

The breakdown of dichloroalkanes can proceed through several pathways, including biotic (microbial) and abiotic (non-biological) processes. The specific pathway is dependent on the molecular structure of the dichloroalkane and the prevailing environmental conditions.

Biotic Degradation

Microorganisms play a crucial role in the degradation of many dichloroalkanes.

  • Aerobic Degradation: In the presence of oxygen, bacteria can utilize dichloroalkanes as a carbon source. For instance, some bacteria can aerobically degrade 1,2-dichloroethane.[7] Similarly, 1,3-dichloropropane can serve as a carbon and energy source for aerobic bacteria.[12]

  • Anaerobic Degradation: Under anaerobic conditions, certain microorganisms can use dichloroalkanes as electron acceptors in a process called reductive dechlorination. For example, Dehalogenimonas spp. and some Dehalococcoides strains can anaerobically degrade chlorinated propanes like 1,2-dichloropropane.[12] The anaerobic degradation of 1,2,3-trichloropropane (B165214) can proceed through a series of enzymatic steps to ultimately form glycerol.[9][12][13]

Abiotic Degradation

Abiotic processes also contribute to the breakdown of dichloroalkanes in the environment.

  • Hydrolysis: This is a chemical reaction with water. The rate of hydrolysis is influenced by pH and temperature. For example, 1,3-dichloropropene (B49464) undergoes hydrolysis as a major degradation pathway in water and soil, with a half-life of 9.8 days at 20°C in deionized water.[9]

  • Photo-oxidation: In the atmosphere, dichloroalkanes can be degraded by reacting with photolytically produced hydroxyl radicals. This is a primary degradation route for volatile dichloroalkanes like 1,1-dichloroethane and 1,2-dichloroethane.[1][4][5]

Visualizing Degradation Pathways and Experimental Workflows

To better illustrate the complex processes involved in dichloroalkane degradation, the following diagrams were generated using Graphviz.

G cluster_12DCA Aerobic Degradation of 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane Chloroethanol Chloroethanol 1,2-Dichloroethane->Chloroethanol Haloalkane dehydrogenase Chloroacetaldehyde Chloroacetaldehyde Chloroethanol->Chloroacetaldehyde Alcohol dehydrogenase Chloroacetic acid Chloroacetic acid Chloroacetaldehyde->Chloroacetic acid Aldehyde dehydrogenase Glycolic acid Glycolic acid Chloroacetic acid->Glycolic acid Haloacid dehydrogenase G cluster_13DCP Degradation of 1,3-Dichloropropene 1,3-Dichloropropene 1,3-Dichloropropene 3-Chloroallyl alcohol 3-Chloroallyl alcohol 1,3-Dichloropropene->3-Chloroallyl alcohol Hydrolysis / Haloalkane dehydrogenase 3-Chloroallyl aldehyde 3-Chloroallyl aldehyde 3-Chloroallyl alcohol->3-Chloroallyl aldehyde Alcohol dehydrogenase 3-Chloroacrylic acid 3-Chloroacrylic acid 3-Chloroallyl aldehyde->3-Chloroacrylic acid Aldehyde dehydrogenase Malonic acid semialdehyde Malonic acid semialdehyde 3-Chloroacrylic acid->Malonic acid semialdehyde 3-Chloroacrylic acid dehydrogenase G cluster_workflow Experimental Workflow for Soil Microcosm Study Soil Sample Collection Soil Sample Collection Microcosm Setup Microcosm Setup Soil Sample Collection->Microcosm Setup Incubation Incubation Microcosm Setup->Incubation Sampling Sampling Incubation->Sampling Extraction Extraction Sampling->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

References

A Comparative Guide to Correlating Spectroscopic Data with the Purity of 2,2-Dichlorohexane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of end products. This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 2,2-dichlorohexane, a halogenated alkane with applications in organic synthesis. We will explore the correlation of data from Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) spectroscopy with the purity of this compound samples. This guide includes detailed experimental protocols, comparative data tables, and visualizations to aid in method selection and implementation.

Comparison of Analytical Techniques for Purity Determination

The choice of spectroscopic technique for purity analysis depends on the specific requirements of the measurement, such as the desired accuracy, the nature of potential impurities, and the availability of instrumentation. Below is a comparative overview of the most common methods for assessing the purity of this compound.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Provides quantitative data on the relative abundance of this compound and its volatile impurities. The mass spectrum confirms the identity of the components.High sensitivity and resolution for separating closely related isomers. Provides structural information about impurities.Requires volatile and thermally stable samples. Quantification relies on response factors which can vary between compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.Provides a highly accurate determination of the absolute purity of this compound by comparing the integral of a known analyte signal to that of a certified internal standard.Highly accurate and precise. Does not require a reference standard of the analyte itself for purity determination. Non-destructive.Lower sensitivity compared to GC-MS. Requires a certified internal standard that does not have overlapping signals with the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.Provides a qualitative "fingerprint" of the sample and can be used to identify the presence of functional groups that may indicate specific impurities.Rapid and non-destructive. Excellent for identifying functional groups of impurities.Generally not a quantitative technique for purity analysis. Less effective for distinguishing between structurally similar isomers.

Experimental Protocols

Detailed methodologies for each of the key spectroscopic techniques are provided below.

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Reagents:

  • This compound sample.

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal standard (IS): A compound not expected to be in the sample, with a retention time that does not overlap with other components (e.g., 1,2-dichlorobenzene).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane).

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add a precise volume of the internal standard stock solution and dilute with the solvent to a final volume of 10 mL.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-200.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the internal standard, and any impurities by their retention times and mass spectra.

    • Integrate the peak areas of all components.

    • Calculate the purity of the this compound sample using the following formula, assuming a response factor (RF) of 1 for simplicity (for highest accuracy, the relative response factor should be determined experimentally).

    Purity (%) = (Area_analyte / (Area_analyte + ΣArea_impurities)) * 100

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Certified internal standard (IS) of known purity (e.g., maleic acid).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the certified internal standard into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, typically 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Protocol 3: Qualitative Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a characteristic infrared spectrum of the this compound sample to identify the presence of key functional groups and potential impurities.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation:

    • Place a drop of the neat liquid this compound sample between two salt plates (e.g., NaCl or KBr).

  • FTIR Analysis:

    • Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the presence of unexpected peaks that may indicate impurities (e.g., C=O stretch for carbonyl impurities, O-H stretch for alcohol impurities).

Data Presentation: A Hypothetical Case Study

To illustrate the correlation of spectroscopic data with purity, consider a hypothetical sample of this compound containing a small amount of an isomeric impurity, 1,2-dichlorohexane.

Table 1: GC-MS Data for a Hypothetical this compound Sample
CompoundRetention Time (min)Peak AreaPurity Calculation
1,2-dichlorohexane (impurity)8.550,000
This compound (analyte)9.24,950,000(4,950,000 / (4,950,000 + 50,000)) * 100 = 99.0%
Total 5,000,000

Note: For this illustrative example, the response factor is assumed to be 1.

Table 2: qNMR Data for a Hypothetical this compound Sample
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)20.5 mg10.2 mg
Molecular Weight (MW)155.06 g/mol 116.07 g/mol
Signal Integral (I)3.00 (for CH₃ at C1)2.00 (for 2x CH)
Number of Protons (N)32
Purity of IS99.9%
Calculated Purity 98.8%

Calculation: Purity = (3.00 / 2.00) * (2 / 3) * (155.06 / 116.07) * (10.2 / 20.5) * 99.9% = 98.8%

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_ftir FTIR Analysis cluster_data_analysis Data Analysis & Purity Calculation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Sample_Plate Sample on Salt Plate Sample->Sample_Plate GC_Injection GC Injection Weighing->GC_Injection NMR_Tube Preparation in NMR Tube with IS Weighing->NMR_Tube Dissolving Dissolution in Solvent Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition GCMS_Analysis Peak Integration & Identification Data_Acquisition->GCMS_Analysis NMR_Acquisition NMR Spectrum Acquisition NMR_Tube->NMR_Acquisition qNMR_Analysis Signal Integration NMR_Acquisition->qNMR_Analysis FTIR_Acquisition FTIR Spectrum Acquisition Sample_Plate->FTIR_Acquisition FTIR_Analysis Spectral Comparison FTIR_Acquisition->FTIR_Analysis Purity_Calculation Purity Calculation GCMS_Analysis->Purity_Calculation qNMR_Analysis->Purity_Calculation

Caption: Experimental workflow for the spectroscopic analysis of this compound purity.

logical_relationship cluster_input Input Data cluster_processing Processing & Correlation cluster_output Purity Assessment GC_Peak_Area GC Peak Area Relative_Abundance Relative Abundance (GC) GC_Peak_Area->Relative_Abundance NMR_Integral NMR Signal Integral Molar_Ratio Molar Ratio (qNMR) NMR_Integral->Molar_Ratio FTIR_Spectrum FTIR Spectrum Functional_Groups Functional Group ID (FTIR) FTIR_Spectrum->Functional_Groups Quantitative_Purity Quantitative Purity Relative_Abundance->Quantitative_Purity Molar_Ratio->Quantitative_Purity Qualitative_ID Qualitative Impurity ID Functional_Groups->Qualitative_ID

Caption: Logical relationship between spectroscopic data and purity assessment.

Conclusion

The correlation of spectroscopic data with the purity of this compound samples is a multi-faceted process that can be approached with varying levels of quantitative rigor. GC-MS provides excellent separation of volatile impurities and is a robust method for routine purity checks. For the highest accuracy and a direct measure of absolute purity, qNMR is the method of choice. FTIR serves as a valuable qualitative tool for the rapid identification of functional group impurities. By understanding the strengths and limitations of each technique and employing the detailed protocols provided, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their research and development efforts.

Assessing the Economic Viability of Synthetic Routes to 2,2-Dichlorohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of the economic viability of two primary synthetic routes to 2,2-dichlorohexane, a valuable building block in organic synthesis. The analysis is based on experimental data for reaction yields and current market prices of starting materials.

Two principal methods for the synthesis of this compound are the reaction of 2-hexanone (B1666271) with phosphorus pentachloride (PCl₅) and the hydrochlorination of 1-hexyne (B1330390) with two equivalents of hydrochloric acid (HCl). While both routes can yield the desired product, their economic feasibility differs significantly based on reagent costs, reaction efficiency, and potential for side reactions.

Comparative Analysis of Synthetic Routes

A summary of the key quantitative data for each synthetic route is presented in the table below. This allows for a direct comparison of the material costs associated with each method.

ParameterRoute 1: From 2-HexanoneRoute 2: From 1-Hexyne
Starting Material 2-Hexanone1-Hexyne
Reagent Phosphorus Pentachloride (PCl₅)Hydrochloric Acid (HCl)
Reported Yield High (specific data not found in literature)High (specific data not found in literature)
Starting Material Cost (USD/kg) ~$14.23 - $167.94~$131.65 (for 100mL)
Reagent Cost (USD/kg) ~$638.32 - $1030~$9 - $337.67
Byproducts Phosphoryl chloride (POCl₃)None

Note: Prices are based on currently available market data and can fluctuate. Yields are generally reported as high for both reactions in literature, but specific quantitative data for the synthesis of this compound was not found in the surveyed literature.

Route 1: Chlorination of 2-Hexanone with Phosphorus Pentachloride

This classic method for converting a ketone to a geminal dichloride is known for its reliability. The reaction proceeds through the conversion of the carbonyl group to the corresponding dichloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, the ketone (1 equivalent) is dissolved in an inert solvent such as carbon tetrachloride or chloroform.

  • Phosphorus pentachloride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is then heated to reflux for a period of 2 to 6 hours, or until the reaction is complete as monitored by techniques like TLC or GC.

  • After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride byproduct.

  • The organic layer is separated, washed with a sodium bicarbonate solution and then with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation.

Economic Considerations:

The primary drawback of this route is the high cost of phosphorus pentachloride. While the starting material, 2-hexanone, is relatively inexpensive, the current market price of PCl₅ significantly impacts the overall cost of production. Furthermore, the reaction produces phosphoryl chloride as a byproduct, which requires proper handling and disposal, adding to the process complexity and cost.

Route 2: Hydrochlorination of 1-Hexyne

The addition of two equivalents of hydrogen chloride to a terminal alkyne, such as 1-hexyne, follows Markovnikov's rule to produce a geminal dichloride. This method is atom-economical as it, in theory, produces no byproducts.

Experimental Protocol:

  • The terminal alkyne (1 equivalent) is dissolved in a suitable solvent, often a non-polar one like dichloromethane (B109758) or diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid (at least 2 equivalents), either as a gas bubbled through the solution or as a concentrated aqueous solution, is added slowly with vigorous stirring. The use of a catalyst, such as a Lewis acid, may be employed to facilitate the reaction, though it is not always necessary.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any excess acid.

  • The organic layer is dried, and the solvent is evaporated.

  • The resulting crude this compound is then purified by distillation.

Economic Considerations:

The economic viability of this route is heavily dependent on the price of 1-hexyne. While hydrochloric acid is an inexpensive and readily available reagent, terminal alkynes can be more costly than their corresponding ketones. The primary advantage of this route is its high atom economy, with no inherent byproducts, which simplifies the purification process and reduces waste.

Logical Relationship of Synthetic Routes

The following diagram illustrates the logical flow of the two synthetic routes to this compound.

G Synthetic Routes to this compound cluster_0 Route 1 cluster_1 Route 2 2-Hexanone 2-Hexanone Reaction_1 Chlorination 2-Hexanone->Reaction_1 + PCl5 PCl5 PCl5 This compound This compound Reaction_1->this compound Yield (High) POCl3 POCl3 Reaction_1->POCl3 Byproduct 1-Hexyne 1-Hexyne Reaction_2 Hydrochlorination 1-Hexyne->Reaction_2 + 2 HCl HCl HCl Reaction_2->this compound Yield (High)

Safety Operating Guide

Proper Disposal of 2,2-Dichlorohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2,2-Dichlorohexane

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for closely related isomers such as 1,2-dichloroethane (B1671644) and 1,6-dichlorohexane, this compound is expected to be a flammable liquid and vapor, harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Chemical safety goggles and a face shield

  • Use of a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₆H₁₂Cl₂
Molecular Weight 155.07 g/mol
Physical State Liquid
Density 1.015 g/cm³ (estimate)[1]
Boiling Point ~175 °C (estimate)[1]
Melting Point ~ -48 °C (estimate)[1]
GHS Hazard Class (inferred) Flammable Liquid, Acute Toxicity (Oral, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant
Incompatibilities Strong oxidizing agents, strong bases[2]

Note: Some physical and hazard data are estimated based on available information for this compound and its isomers, as a specific Safety Data Sheet (SDS) was not available.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural disposal plan is crucial for safety and regulatory compliance.

1. Waste Segregation:

  • This compound waste must be collected separately from non-halogenated organic waste.[3] Mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.

  • Never mix with incompatible chemicals, such as strong oxidizing agents or strong bases.[2]

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with chlorinated hydrocarbons. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • The container must be securely sealed to prevent the release of vapors.[3]

3. Labeling:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant, health hazard).

  • Maintain a log of the waste contents, including the approximate volume and date of addition.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[2][4]

  • The storage area should be away from sources of ignition and incompatible materials.

5. Disposal Request:

  • Once the waste container is full (do not exceed 90% capacity to allow for expansion[3]), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[2]

6. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • For large spills, contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate as Halogenated Organic Waste B->C I Contain Spill with Inert Absorbent B->I D Use Designated, Compatible, Sealed Waste Container C->D E Label Container Clearly: 'Hazardous Waste, this compound' D->E F Store in Secondary Containment in a Cool, Ventilated Area E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Complete Waste Manifest/Paperwork G->H J Collect Contaminated Material as Hazardous Waste I->J J->G

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dichlorohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount when working with halogenated hydrocarbons like 2,2-dichlorohexane. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals to ensure safe handling and disposal, fostering a secure laboratory environment.

When handling this compound, a multi-faceted approach to safety is crucial, encompassing meticulous planning, appropriate personal protective equipment (PPE), and stringent disposal procedures. Although specific occupational exposure limits for this compound have not been established by major regulatory bodies, the hazardous nature of similar chlorinated hydrocarbons necessitates a cautious and proactive safety culture.

Quantitative Data Summary

While some physical and chemical properties of this compound are available, it is critical to note the absence of established occupational exposure limits. Therefore, all handling should be conducted with the assumption of high toxicity.

PropertyValueSource
Molecular Formula C₆H₁₂Cl₂--INVALID-LINK--
Molecular Weight 155.06 g/mol --INVALID-LINK--
Boiling Point 175.06°C (estimate)--INVALID-LINK--
Melting Point -48.02°C (estimate)--INVALID-LINK--
Density 1.015 g/cm³ (estimate)--INVALID-LINK--
Occupational Exposure Limits (OELs) Not established

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound.[1][2] The following equipment is mandatory for all personnel handling this substance:

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should also be worn to provide additional protection against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given that breakthrough times can vary, it is advisable to consult with the glove manufacturer for specific recommendations for chlorinated hydrocarbons. Double gloving (e.g., a nitrile inner glove and a neoprene or Viton™ outer glove) is a recommended practice for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.[4]

    • Lab Coat/Protective Clothing: A flame-retardant and chemically resistant lab coat or coveralls should be worn. Ensure that clothing provides full coverage of the arms and legs.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure levels to exceed the capabilities of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, specifically within a certified chemical fume hood.[3]
  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
  • Remove all potential ignition sources from the work area, as halogenated hydrocarbons can be flammable and may decompose in a fire to produce toxic gases such as hydrogen chloride and phosgene.[5]

2. Handling:

  • Avoid direct contact with the skin and eyes.[3]
  • Do not breathe vapors or mists.
  • Use non-sparking tools to prevent ignition.[3]
  • Ground all equipment to prevent the buildup of static electricity.
  • Keep containers tightly closed when not in use.[5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5]
  • Containers should be clearly labeled with the chemical name and associated hazards.

4. Spill Response:

  • In the event of a small spill within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.
  • For larger spills, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
  • Collect the absorbed material and contaminated items into a sealed, properly labeled container for hazardous waste disposal.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated hydrocarbon, it must be disposed of as hazardous waste.[5]

1. Waste Segregation:

  • Never mix halogenated organic waste with non-halogenated waste streams.[6]
  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[6]
  • Solid waste, such as contaminated gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

2. Container Management:

  • Use only containers that are compatible with chlorinated hydrocarbons.
  • Keep waste containers securely closed at all times, except when adding waste.
  • Do not fill waste containers to more than 90% capacity to allow for expansion.

3. Disposal Procedure:

  • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department to arrange for a waste pickup.
  • Ensure that all waste containers are properly labeled with the contents and associated hazards before collection.
  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram illustrates the key procedural steps from preparation to disposal.

prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe Ensure safety measures are in place handling Chemical Handling in Fume Hood ppe->handling Proceed with experiment storage Secure Storage handling->storage Store unused chemical spill Spill Response handling->spill In case of a spill waste_gen Waste Generation handling->waste_gen During & after experiment segregation Waste Segregation (Halogenated) spill->segregation Collect contaminated materials waste_gen->segregation disposal Hazardous Waste Disposal segregation->disposal Contact EHS for pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.